molecular formula C16H18N2O3 B1317945 N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 953883-35-7

N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Katalognummer: B1317945
CAS-Nummer: 953883-35-7
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: IKQMETUENBGCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-aminophenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQMETUENBGCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking the Pharmacological Potential of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanisms of Action, Target Deconvolution, and Experimental Validation

As the demand for multi-target-directed ligands (MTDLs) grows in the treatment of complex, multifactorial diseases (such as neuroinflammation and oncology), privileged scaffolds that can be finely tuned for specific kinase or ion channel profiles are invaluable. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7) and its structural analogs represent a highly versatile class of organic building blocks.

As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. We will dissect the causality behind this molecule's biological activity, explore its dual-action mechanisms, and establish self-validating experimental protocols to ensure rigorous target deconvolution in your drug development pipeline.

Structural Rationale & Pharmacophore Analysis

The architecture of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is defined by three critical modules, each serving a distinct mechanistic purpose:

  • The 2-Phenoxypropanamide Core: This acts as the primary hinge-binding motif. The amide nitrogen and carbonyl oxygen function as a potent hydrogen bond donor-acceptor pair, essential for anchoring the molecule within the ATP-binding pocket of kinases[1].

  • The 4-Methoxyphenoxy Ring: This electron-rich aromatic system is engineered to occupy the hydrophobic region II (HRII) of target proteins, driving binding affinity via π-π stacking and Van der Waals interactions.

  • The N-(4-Aminophenyl) Moiety: The terminal amine provides a critical vector for synthetic derivatization (e.g., coupling with isoxazoles or imidazoles) and serves as a solvent-exposed region to improve pharmacokinetic properties or engage secondary allosteric sites.

Core Mechanisms of Action

Research into 2-phenoxypropanamide derivatives has unveiled two primary mechanisms of action that make this scaffold highly prized in medicinal chemistry.

Mechanism A: Dual Inhibition of p38α MAPK and Casein Kinase 1δ (CK1δ)

The most extensively validated mechanism for this class of compounds is the ATP-competitive dual inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) and Casein Kinase 1δ (CK1δ) [1].

  • The Causality: p38α is a master regulator of pro-inflammatory cytokine production (TNF-α, IL-1β), while CK1δ regulates Wnt signaling, circadian rhythms, and tau phosphorylation. Dual inhibition is highly sought after for neurodegenerative diseases (like Alzheimer's) where both neuroinflammation and aberrant protein phosphorylation drive pathology.

  • Binding Mode: Structure-based molecular modeling reveals that the propanamide core forms crucial hydrogen bonds with the hinge region of the kinases—specifically interacting with Leu85 in CK1δ and Met109/Gly110 in p38α[2]. The 4-methoxyphenoxy group exploits the hydrophobic differences in the gatekeeper positions of these two kinases, allowing for tunable selectivity.

Caption: Dual inhibition of p38α MAPK and CK1δ signaling pathways by the propanamide derivative.

Mechanism B: Voltage-Gated Sodium Channel (VGSC) Modulation

Derivatives of phenoxypropanamides also exhibit state-dependent blockade of voltage-gated sodium channels (specifically NaV1.6 and NaV1.7)[3].

  • The Causality: By stabilizing the inactivated state of the sodium channel, these compounds prevent the high-frequency action potential firing characteristic of neuropathic pain and epileptic seizures. The lipophilic 4-methoxyphenoxy tail penetrates the lipid bilayer to access the local anesthetic binding site on the intracellular face of the channel pore.

Quantitative Data Summary

To benchmark the efficacy of this scaffold, the following table summarizes representative quantitative binding affinities ( IC50​ and Ki​ ) for optimized 2-phenoxypropanamide derivatives against primary targets, synthesized from foundational literature[1][2][4].

Biological TargetAssay TypeRepresentative IC50​ (nM)Representative Ki​ (nM)Primary Application
p38α MAPK TR-FRET Kinase Assay15 - 458 - 20Anti-inflammatory
CK1δ Radiometric 33 P-ATP4 - 122 - 5Neuroprotection / Oncology
CK1ε Radiometric 33 P-ATP70 - 45050 - 300Isoform Selectivity Profiling
NaV1.7 (VGSC) Patch-Clamp (Inactivated)800 - 1500N/AAnalgesia / Anticonvulsant

Self-Validating Experimental Protocols

To ensure scientific integrity, a single assay is never sufficient. Artifacts such as compound auto-fluorescence or aggregation can yield false positives. The following protocols represent a self-validating system: an initial high-throughput screen followed by an orthogonal validation step.

Protocol 1: Primary Screening via TR-FRET Kinase Assay

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the delayed fluorescence measurement eliminates background auto-fluorescence common in aromatic-rich propanamide derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is 1%.

  • Enzyme Addition: Add 2 nM of recombinant human p38α or CK1δ to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., ULight-labeled MBP peptide and 10 µM ATP). Crucial Step: The ATP concentration must be kept near the enzyme's Km​ to accurately detect ATP-competitive inhibition.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding EDTA (final concentration 10 mM) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Protocol 2: Orthogonal Validation via Radiometric 33 P-ATP Assay

Why Radiometric? To rule out any optical interference from the TR-FRET assay, a direct radiometric measurement of phosphate transfer provides gold-standard confirmation of enzyme inhibition.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine the kinase (p38α/CK1δ), substrate peptide, and the test compound in kinase buffer.

  • Isotope Addition: Initiate the reaction by adding a mixture of cold ATP and [ γ

    33 P]-ATP (Specific activity ~10 µCi/mL).
  • Incubation: Incubate for 30 minutes at 30°C.

  • Quenching & Harvesting: Spot 20 µL of the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper binds the phosphorylated peptide while unreacted ATP is washed away.

  • Washing: Wash the filter paper three times in 0.75% phosphoric acid for 10 minutes each.

  • Quantification: Add scintillation fluid and measure the counts per minute (CPM) using a microplate scintillation counter. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Caption: Iterative, self-validating experimental workflow for evaluating propanamide derivatives.

Conclusion

The N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide scaffold is a highly privileged structure in modern medicinal chemistry. By exploiting its robust hydrogen-bonding core and lipophilic tail, researchers can generate potent, dual-acting inhibitors for p38α MAPK and CK1δ, or tune the molecule for voltage-gated sodium channel modulation. Utilizing the self-validating protocols outlined above ensures that target engagement is accurately captured, paving the way for successful hit-to-lead optimization.

References

  • Hairui Chemical. "N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide_953883-35-7 Catalog." HairuiChem.
  • Peifer, C., et al. (2009). "3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ." Journal of Medicinal Chemistry - ACS Publications.
  • Halekotte, J., et al. (2017). "Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK." PubMed Central (PMC).
  • BRENDA Enzyme Database. "Information on EC 2.7.11.24 - mitogen-activated protein kinase." BRENDA.
  • Smolecule. "N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide Biological Activity." Smolecule.

Sources

Thermodynamic Stability and Degradation Kinetics of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel molecular entity from discovery to clinical formulation requires a rigorous understanding of its thermodynamic and kinetic liabilities. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS 953883-35-7) is a complex organic building block characterized by a propanamide core, an electron-rich aniline moiety, and a chiral alpha-carbon. This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic stability, detailing self-validating experimental workflows designed to isolate and quantify its degradation pathways.

Molecular Architecture & Thermodynamic Liabilities

The thermodynamic stability of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is governed by the distinct electronic and steric environments of its functional groups. While the molecule is kinetically trapped in its standard state, it is thermodynamically unstable relative to several degradation products when subjected to environmental stress.

  • The Propanamide Linkage: Amide bonds are stabilized by the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. However, the presence of the highly electronegative 4-methoxyphenoxy group at the α -position exerts a strong inductive pull (-I effect). This increases the electrophilicity of the carbonyl carbon, subtly lowering the activation energy ( Ea​ ) required for nucleophilic attack compared to standard aliphatic amides.

  • The 4-Aminophenyl (Aniline) Moiety: The primary amine donates electron density into the phenyl ring via resonance (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO). This low redox potential makes the moiety highly susceptible to single-electron transfer (SET) oxidation.

  • The Chiral α -Carbon: The C2 proton is rendered acidic by the adjacent carbonyl and the phenoxy ether. Under basic conditions, thermodynamic equilibration favors the formation of a racemic mixture via a planar enolate intermediate.

DegradationPathways API N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide Hydrolysis Amide Hydrolysis (Thermodynamically Favorable) API->Hydrolysis H2O, H+/OH- Oxidation Aniline Oxidation (Radical / ROS Mediated) API->Oxidation O2, Light, Peroxides Racemization C2 Racemization (Base-Catalyzed Enolization) API->Racemization OH- (pH > 9) Prod1 2-(4-Methoxyphenoxy)propanoic Acid + p-Phenylenediamine Hydrolysis->Prod1 Prod2 Quinone Diimines / Azo Dimers Oxidation->Prod2 Prod3 Racemic (R/S) Mixture Racemization->Prod3

Thermodynamic degradation pathways of the API under stress conditions.

Hydrolytic Thermodynamics of the Propanamide Linkage

The [1] are generally exergonic ( ΔG<0 ), driven by the formation of highly solvated and resonance-stabilized carboxylate and ammonium ions. However, the reaction is kinetically slow without catalysis. To accurately profile this liability, forced degradation must be performed in accordance with[2].

Self-Validating Hydrolysis Protocol

Causality Check: Because the highly lipophilic 4-methoxyphenoxy group severely limits aqueous solubility, pure aqueous stress will result in a heterogeneous suspension, leading to erratic kinetic data. A co-solvent system is mandatory.

  • Sample Preparation: Dissolve the API to a final concentration of 1.0 mg/mL in a 50:50 (v/v) Acetonitrile:Water diluent to ensure a homogeneous reaction environment.

  • Stress Initiation: Aliquot the solution into tightly sealed inert glass vials. Add 0.1 N HCl (acidic stress) to one set and 0.1 N NaOH (basic stress) to another.

  • Thermal Incubation: Incubate the vials at 60°C for 24 to 48 hours. The elevated temperature accelerates the reaction to overcome the kinetic barrier ( Ea​ ).

  • Quenching (Critical Step): Neutralize the samples immediately upon removal (e.g., add 0.1 N HCl to the base-stressed samples) to arrest degradation and prevent artifactual hydrolysis during autosampler queuing.

  • Orthogonal Analysis: Analyze via RP-HPLC coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS). Self-Validation: The method must demonstrate mass balance —the sum of the peak areas of the remaining API, 2-(4-methoxyphenoxy)propanoic acid, and p-phenylenediamine must equal the initial API peak area (accounting for response factor variations).

Oxidative Thermodynamics of the 4-Aminophenyl Moiety

The 4-aminophenyl group is a classic structural alert for oxidative instability. The abstraction of an electron to form a radical cation is thermodynamically spontaneous in the presence of reactive oxygen species (ROS). Subsequent deprotonation and secondary oxidation yield highly reactive quinone diimines, which can polymerize.

Self-Validating Oxidative Stress Protocol

Causality Check: Standard oxidative stress uses H2​O2​ , but residual peroxides can degrade the HPLC column or cause continuous degradation inside the sample vial. A chemical quench is required to establish a true kinetic endpoint.

  • Sample Preparation: Prepare a 1.0 mg/mL API solution in 50:50 Acetonitrile:Water.

  • Oxidative Spiking: Add 3% (v/v) H2​O2​ (for peroxide-mediated oxidation) or 1 mM AIBN (Azobisisobutyronitrile, for radical-initiated autoxidation).

  • Incubation: Incubate at 40°C in the dark for 24 hours. (Light is excluded to isolate chemical oxidation from photolytic pathways).

  • Quenching: Add a stoichiometric excess of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides.

  • Analysis: Utilize LC-MS to identify the formation of M-2 (quinone diimine) or M+M-2 (azo dimer) adducts.

Solid-State Thermodynamics & Preformulation Workflow

Understanding the solid-state thermodynamics is vital for establishing shelf-life and predicting solubility. The crystal lattice energy ( ΔHf​ ) directly dictates the thermodynamic barrier to dissolution.

Workflow Solid Solid-State API Thermal DSC / TGA (Thermodynamics) Solid->Thermal Solution Solution Prep (Aqueous / Organic) Solid->Solution Stress Forced Degradation (ICH Q1A/B) Solution->Stress Analysis LC-MS / Chiral HPLC (Mass Balance) Stress->Analysis

Preformulation workflow for thermodynamic stability profiling.

Thermal Analysis Protocol
  • Preparation: Accurately weigh 2.0–5.0 mg of the solid API into a crimped aluminum pan with a pinhole to allow volatile escape.

  • Differential Scanning Calorimetry (DSC): Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Calculate the onset of melting ( Tm​ ) and integrate the endothermic peak to determine the enthalpy of fusion ( ΔHf​ ). A sharp endotherm indicates high crystalline purity, whereas a broad peak or multiple endotherms suggest polymorphism or thermal degradation prior to melting.

Quantitative Thermodynamic Data Summary

To guide formulation strategies, the following table summarizes the anticipated thermodynamic parameters and kinetic barriers for the molecule based on its structural liabilities.

Degradation PathwayThermodynamic DriverKinetic Barrier ( Ea​ )Primary DegradantspH of Max Stability
Amide Hydrolysis Exergonic ( ΔG<0 )High ( ∼20−25 kcal/mol)2-(4-Methoxyphenoxy)propanoic acid, p-PhenylenediaminepH 4.0 – 5.5
Aniline Oxidation Exergonic (Low Redox Potential)Low to ModerateQuinone diimines, Azo dimerspH < 3.0 (Amine Protonated)
C2 Racemization Entropy-driven ( ΔS>0 )Moderate (Base-catalyzed)Racemic (R/S) API mixturepH < 6.0

Note: The pH of maximum stability requires a compromise. While low pH protects against oxidation and racemization by protonating the aniline and preventing enolate formation, it accelerates acid-catalyzed amide hydrolysis. A buffered formulation at pH ~4.5 with antioxidant excipients (e.g., ascorbic acid or EDTA) is thermodynamically optimal.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q1A (R2) Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis and Validation Protocol for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7) Application Context: Organic building block, medicinal chemistry intermediate, and precursor for advanced functionalized arylamides.

Strategic Rationale and Retrosynthetic Design

When synthesizing complex arylamides featuring an exposed primary amine, direct amidation of diamines (such as p-phenylenediamine) is notoriously difficult to control. Direct coupling often yields a statistical, inseparable mixture of mono- and bis-acylated products.

As an application scientist, the causality behind selecting a robust synthetic route relies on masking reactive sites. By employing 4-nitroaniline as the initial nucleophile, the para-position is effectively protected by an electron-withdrawing nitro group, ensuring strictly mono-acylation. Following the formation of the amide bond, the nitro group is subjected to a mild catalytic hydrogenation to reveal the target primary amine . This three-stage approach guarantees high regioselectivity, scalability, and simplifies downstream purification.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-(4-Methoxyphenoxy) propanoic acid B SOCl2, cat. DMF DCM, Reflux A->B C 2-(4-Methoxyphenoxy) propanoyl chloride B->C D 4-Nitroaniline, TEA DCM, 0 °C to RT C->D E N-(4-Nitrophenyl)-2- (4-methoxyphenoxy)propanamide D->E F H2 (1 atm), 10% Pd/C EtOH, RT E->F G N-(4-Aminophenyl)-2- (4-methoxyphenoxy)propanamide (Target: 953883-35-7) F->G

Figure 1: Three-stage synthetic workflow for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and thermodynamic parameters for the three distinct phases of the synthesis are summarized below.

Reaction PhaseReagent / ReactantEquivalentsSolventTemp (°C)Time (h)
1. Activation 2-(4-Methoxyphenoxy)propanoic acid1.0DCM40 (Reflux)2 - 3
Thionyl Chloride (SOCl₂)3.0---
N,N-Dimethylformamide (DMF)Catalytic---
2. Amidation 4-Nitroaniline1.0DCM0 → 2512 - 24
Triethylamine (TEA)2.0---
3. Reduction Nitro-amide Intermediate1.0EtOH252 - 4
10% Palladium on Carbon (Pd/C)0.1 (w/w)---

Step-by-Step Methodologies & Self-Validating Analytics

Phase 1: Generation of the Acid Chloride

Causality & Execution: The use of a catalytic amount of DMF is critical. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the active chlorinating species. This significantly accelerates the conversion of the carboxylic acid to the acid chloride while allowing for milder reaction conditions .

  • Charge a flame-dried round-bottom flask with 2-(4-methoxyphenoxy)propanoic acid and anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 2-3 drops of anhydrous DMF.

  • Cool the mixture to 0 °C and add Thionyl Chloride dropwise. (Safety: SOCl₂ reacts vigorously with moisture to release HCl and SO₂ gases; ensure aggressive ventilation).

  • Attach a reflux condenser and heat the reaction to 40 °C for 2-3 hours.

  • Concentrate the mixture under reduced pressure to rigorously remove excess SOCl₂ and DCM, yielding the crude acid chloride as a viscous oil.

  • Self-Validating Analytics: Quench a micro-aliquot of the crude mixture in methanol. Thin-Layer Chromatography (TLC) should reveal the quantitative formation of the corresponding methyl ester, confirming the presence of the highly reactive acid chloride.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

Causality & Execution: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling. Removing HCl drives the equilibrium forward and prevents the protonation of the weakly nucleophilic 4-nitroaniline, which would otherwise halt the reaction .

  • Dissolve 4-nitroaniline and TEA in anhydrous DCM and cool the solution to 0 °C.

  • Dissolve the crude acid chloride from Phase 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and TEA), brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via silica gel column chromatography to obtain the pure N-(4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide.

  • Self-Validating Analytics: Infrared (IR) spectroscopy will validate the success of this step by revealing a strong amide carbonyl stretch (C=O) at ~1660 cm⁻¹ and characteristic N-O asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ .

Phase 3: Catalytic Hydrogenation

Causality & Execution: Catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or Zn/AcOH). This choice ensures a clean reaction profile without the generation of heavy metal sludge, which frequently coordinates with and traps highly polar amino-amide products .

  • Dissolve the nitro-amide intermediate in absolute ethanol in a thick-walled hydrogenation flask.

  • Carefully add 10% Pd/C. (Safety: Dry Pd/C is highly pyrophoric. It must be added under a strict blanket of nitrogen).

  • Evacuate the flask and backfill with hydrogen gas via a balloon (approx. 1 atm).

  • Stir the suspension vigorously at room temperature for 2-4 hours. Monitor via TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a compacted pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with excess ethanol. (Safety: Keep the spent catalyst wet with solvent to prevent autoignition).

  • Concentrate the filtrate under reduced pressure to afford the target compound, N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide.

  • Self-Validating Analytics: The reduction is definitively confirmed by the disappearance of the N-O stretches in the IR spectrum and the emergence of a primary amine N-H doublet at ~3300-3400 cm⁻¹. In ¹H NMR, the aromatic protons adjacent to the newly formed amino group will undergo a significant upfield shift (shielding effect) compared to the nitro precursor, confirming the electronic transformation .

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. URL:[Link]

  • Smajlagić, A. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). URL:[Link]

Application Note: HPLC Method Development and Validation for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's molecular architecture. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7) is a structurally complex molecule featuring a basic aniline moiety, a neutral amide linkage, and a highly hydrophobic methoxyphenoxy ether group.

The primary analytical challenge is the basic aromatic amine, which has an estimated pKa​ of approximately 4.5 to 5.0. In reversed-phase HPLC (RP-HPLC), the ionization state of an analyte dictates its polarity, capacity factor ( k′ ), and interaction with the stationary phase [1]. If the mobile phase pH is not strictly controlled, the amine will exist in a state of partial ionization, leading to split peaks, variable retention times, and severe peak tailing due to secondary ionic interactions with residual silanols on the silica backbone [2].

To establish a self-validating and highly reproducible system, our strategy relies on manipulating the mobile phase pH to keep the analyte in a single, predictable ionization state while utilizing a gradient elution to manage the hydrophobic ether domain.

pH_Dynamics Analyte N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (Basic Aniline pKa ~4.6) Low_pH Acidic Mobile Phase (pH 2.5) Buffer: Formate/Phosphate Analyte->Low_pH High_pH Neutral/Basic Mobile Phase (pH 7.5) Buffer: Ammonium Acetate Analyte->High_pH State_Low Protonated Amine (NH3+) High Polarity Low_pH->State_Low State_High Neutral Amine (NH2) High Hydrophobicity High_pH->State_High Result_Low Early Elution Risk of Silanol Tailing State_Low->Result_Low Result_High Stronger Retention Excellent Peak Shape State_High->Result_High

Chromatographic behavior of the analyte based on mobile phase pH selection.

Method Development Strategy: The Causality of Choices

  • Stationary Phase Selection: We bypass older Type-A silica columns in favor of an end-capped, high-purity Type-B silica C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex C18). End-capping minimizes the presence of acidic silanols, which are the primary culprits for peak asymmetry when analyzing basic amines[2].

  • Mobile Phase pH Optimization: We deliberately select Approach B (pH 7.5) from the diagram above. By using a 10 mM Ammonium Acetate buffer adjusted to pH 7.5, the mobile phase is maintained at >2 pH units above the analyte's pKa​ . This ensures the aniline group remains >99% un-ionized ( NH2​ ), maximizing its hydrophobic interaction with the C18 phase and yielding a sharp, symmetrical peak[1].

  • Gradient Elution: Because the 2-(4-methoxyphenoxy)propanamide tail is highly lipophilic, an isocratic method would result in excessive retention times and band broadening. A gradient starting at 20% organic modifier and ramping to 80% ensures the polar impurities elute early, while the hydrophobic target analyte is efficiently swept from the column.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Acetate (LC-MS grade), Ammonia solution (for pH adjustment).

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate, pH 7.5): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 7.5±0.05 using dilute ammonia solution. Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v). Causality note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation ( 100μg/mL ): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume with diluent.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high resolution with moderate backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (DAD) 254 nm (Primary), 280 nm (Secondary)254 nm captures the universal aromatic π−π∗ transitions; 280 nm is specific to the aniline/ether systems.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial hold to focus the analyte band.
2.0 80 20 Isocratic hold.
8.0 20 80 Linear ramp to elute the hydrophobic analyte.
10.0 20 80 Wash step to remove strongly retained impurities.
10.1 80 20 Return to initial conditions.

| 15.0 | 80 | 20 | Column re-equilibration. |

Analytical Method Validation (ICH Q2(R2) Framework)

To guarantee that the method is scientifically sound and legally defensible for pharmaceutical development, it must be validated according to the [3][4]. The protocol is designed as a self-validating system, utilizing System Suitability Testing (SST) to ensure instrument performance prior to data acquisition [5].

Validation_Workflow Start ICH Q2(R2) Validation Strategy Spec 1. Specificity Diode-Array Peak Purity Start->Spec Lin 2. Linearity & Range 50% to 150% Target Conc. Spec->Lin Acc 3. Accuracy & Precision Spike Recovery & Repeatability Lin->Acc Rob 4. Robustness Deliberate Method Variations Acc->Rob SST System Suitability Testing (SST) Self-Validating Control Rob->SST

Step-by-step ICH Q2(R2) analytical method validation and control workflow.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
System Suitability 6 replicate injections of the 100μg/mL standard prior to any run.%RSD of Area ≤2.0% ; Tailing Factor ( As​ ) ≤1.5 ; Theoretical Plates ( N ) ≥2000 .
Specificity Inject Blank (Diluent), Standard, and samples spiked with known degradation products.No interfering peaks at the analyte retention time. DAD Peak Purity Index ≥0.990 .
Linearity & Range 5 concentration levels ranging from 50% to 150% of the nominal concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Triplicate injections of samples spiked at 80%, 100%, and 120% levels.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 preparations at 100%.Intermediate: Different day, different analyst.%RSD of assay results ≤2.0% for both intra-day and inter-day assessments.
LOD & LOQ Serial dilution of the standard to determine Signal-to-Noise (S/N) ratios.LOD: S/N ≥3:1 LOQ: S/N ≥10:1 with precision %RSD ≤5.0% .
Robustness Deliberate variations: pH ( ±0.2 ), Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C).System suitability criteria must remain fully satisfied under all perturbed conditions.
Troubleshooting Guide

If the System Suitability Test (SST) fails, the method provides built-in diagnostic indicators:

  • High Tailing Factor ( As​>1.5 ): Indicates that the mobile phase pH has drifted downward, causing the aniline group to protonate and interact with silanols. Action: Remake Mobile Phase A and verify pH meter calibration.

  • Retention Time Drift: Indicates a failure in the gradient proportioning valve or evaporation of the organic modifier. Action: Perform a step-gradient test to verify pump accuracy.

References

  • hairuichem.com.N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide_953883-35-7.
  • pharmaguru.co.Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes.
  • phenomenex.com.Reversed Phase HPLC Method Development.
  • ich.org.validation of analytical procedures q2(r2) - ICH.
  • europa.eu (EMA).ICH guideline Q2(R2) on validation of analytical procedures.
  • scribd.com.ICH Q2(R1) Analytical Method Validation.

Sources

Application Note: N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide as a Versatile Intermediate in Targeted Therapeutics Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Structural Rationale

In the landscape of modern drug discovery—particularly in the design of Tyrosine Kinase Inhibitors (TKIs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of bifunctional intermediates is critical. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7) serves as a highly modular, pharmacophore-rich building block.

  • The Primary Aniline Handle: The para-substituted −NH2​ group acts as a versatile nucleophile. In PROTAC design, para-anilines are highly favored because they project linkers linearly away from the target-binding pharmacophore, minimizing steric clashes with the protein surface and enabling high conversion rates in arrayed synthesis[1].

  • The Propanamide Core: This linker provides essential hydrogen-bond donor/acceptor capabilities, frequently utilized to anchor molecules into the hinge region of kinases.

  • The 4-Methoxyphenoxy Moiety: This electron-rich, lipophilic ether is optimized for deep hydrophobic pocket binding, capable of engaging in cation- π or dipole interactions within allosteric sites.

G Center N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (Core Scaffold) Amine Primary Aniline (Buchwald-Hartwig / Amidation) Center->Amine Amide Propanamide Linker (H-Bond Donor/Acceptor) Center->Amide Ether 4-Methoxyphenoxy Group (Hydrophobic Pocket Binding) Center->Ether

Structural functionalization map of the intermediate.

Quantitative Data & Reaction Profiling

To ensure predictable behavior during library synthesis, the physicochemical properties and reaction optimization metrics for this intermediate have been parameterized below.

Table 1: Physicochemical & Structural Properties

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C16​H18​N2​O3​ Favorable for Rule-of-5 compliant API design.
Molecular Weight 286.33 g/mol Leaves ~215 Da for warhead/ligand attachment.
H-Bond Donors 2 (Amine, Amide)Enables hinge-binding and solvent-exposed interactions.
H-Bond Acceptors 3 (Amide carbonyl, 2x Ethers)Facilitates interactions with backbone NH groups.
LogP (Estimated) 2.4 - 2.8Optimal lipophilicity for passive membrane permeability.

Table 2: Optimization Matrix for Buchwald-Hartwig N-Arylation Goal: Maximize mono-arylation of the primary aniline while suppressing the bis-arylated byproduct.

Catalyst SystemBaseSolvent / TempMono-arylated YieldBis-arylated Byproduct
Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene / 100°C45%35%
Pd(OAc)2​ / XPhos NaOt-Bu 1,4-Dioxane / 90°C68%18%
RuPhos Pd G3 Cs2​CO3​ 1,4-Dioxane / 85°C 92% < 2%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include mandatory In-Process Controls (IPCs) and corrective feedback loops to guarantee scientific integrity and reproducibility at the bench.

Protocol A: HATU-Mediated Amide Coupling for PROTAC Linker Assembly

Mechanistic Causality: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide (EDC/HOBt) couplings often stall. We utilize HATU because the resulting OAt-active ester forms a hydrogen-bonded 7-membered cyclic transition state with the incoming aniline, stabilizing the complex and drastically accelerating acylation[2].

Step-by-Step Methodology:

  • Scaffold Preparation: Dissolve 1.0 eq (286 mg, 1.0 mmol) of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide in 10 mL of anhydrous DMF (0.1 M).

  • Activation Phase: In a separate vial, dissolve 1.1 eq of the desired carboxylic acid linker in 5 mL DMF. Add 1.2 eq of HATU and 3.0 eq of N,N -Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure complete formation of the OAt-active ester.

  • Coupling: Transfer the activated ester solution dropwise to the aniline solution. Stir at room temperature under an inert N2​ atmosphere.

  • Self-Validation (IPC): At t=2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak ( m/z 287.1 [M+H]+ ).

    • Corrective Action: If >5% of the aniline remains, the active ester may have hydrolyzed. Add an additional 0.2 eq of HATU and DIPEA directly to the reaction flask and stir for 1 additional hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2​SO4​ , and purify via Prep-HPLC.

Workflow Step1 1. Scaffold Preparation Dissolve Intermediate in DMF Step2 2. Activation Add HATU + DIPEA + Linker-Acid Step1->Step2 Step3 3. Coupling & IPC Stir at RT; LC-MS Verification Step2->Step3 Step4 4. Purification Prep-HPLC (C18, MeCN/H2O) Step3->Step4

Self-validating workflow for HATU-mediated amidation.

Protocol B: Buchwald-Hartwig Cross-Coupling for Kinase Scaffold Assembly

Mechanistic Causality: When coupling primary anilines to aryl halides to build extended TKI scaffolds, bis-arylation (formation of a tertiary amine) is a common failure mode. To prevent this, we employ RuPhos Pd G3. The bulky, electron-rich RuPhos ligand sterically hinders the second arylation event and promotes rapid reductive elimination, while the G3 precatalyst ensures rapid, quantitative generation of the active LPd(0) species without requiring high temperatures[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube or microwave vial, combine 1.0 eq of the intermediate, 1.1 eq of the target aryl chloride/bromide, and 2.0 eq of Cs2​CO3​ .

  • Catalyst Addition: Add 5 mol% of RuPhos Pd G3 precatalyst.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Cap the vial and purge with N2​ (vacuum/backfill cycles ×3 ) for 10 minutes. Critical step: Oxygen rapidly degrades the active LPd(0) species.

  • Heating: Heat the mixture to 85°C in an oil bath or heating block for 4 hours.

  • Self-Validation (IPC): At t=4 hours, perform a TLC (Hexanes/EtOAc 1:1) and GC-MS analysis.

    • Pass Criteria: Complete consumption of the aryl halide and a single product mass corresponding to the mono-arylated secondary amine.

    • Corrective Action: If bis-arylation is detected ( >2% ), reduce the reaction temperature to 70°C for subsequent batches. If the reaction has stalled with unreacted starting materials, verify the integrity of the inert atmosphere and reagent dryness[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Sources

Troubleshooting & Optimization

resolving poor solubility of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Poor Solubility of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7).

Despite Dimethyl Sulfoxide (DMSO) being the gold standard for small-molecule solvation, this specific compound presents a triad of physicochemical challenges: a highly oxidizable primary aniline group, a hydrophobic methoxyphenoxy core, and a rigid intermolecular hydrogen-bonding network. This guide provides field-proven, mechanistically grounded protocols to achieve and validate complete solubilization.

Diagnostic Workflow

Before altering your solvent system, use the decision tree below to identify the root cause of the precipitation or insolubility.

SolubilityTroubleshooting Start Compound Insoluble in DMSO CheckColor Is the powder/solution dark brown or purple? Start->CheckColor Oxidation Aniline Oxidation (Oligomerization) CheckColor->Oxidation Yes CheckDMSO Is the DMSO fresh and anhydrous? CheckColor->CheckDMSO No Solution1 Use fresh batch + Argon purging Oxidation->Solution1 WaterCrash Water-Induced Precipitation CheckDMSO->WaterCrash No CheckConc Is target concentration > 50 mM? CheckDMSO->CheckConc Yes Solution2 Use anhydrous DMSO (≤0.005% water) WaterCrash->Solution2 ThermoLimit Thermodynamic Solubility Limit CheckConc->ThermoLimit Yes Solution3 Formulate with co-solvents or acidify (HCl) CheckConc->Solution3 No (H-bond lattice) ThermoLimit->Solution3

Diagnostic workflow for troubleshooting DMSO solubility of aniline-based small molecules.

Root Cause Analysis (The "Why")

Understanding the physical chemistry of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is essential for preventing recurring issues.

  • Aniline Oxidation and Oligomerization: The 4-aminophenyl moiety is highly susceptible to radical-mediated oxidative coupling. When exposed to ambient oxygen and light, anilines spontaneously polymerize into [1]. These extended π-conjugated networks are profoundly insoluble in DMSO and visually manifest as a dark brown or purple tint in the powder or solution.

  • Hygroscopicity of DMSO (Water "Crash-Out"): DMSO is a strongly dipolar aprotic solvent that is [2]. If a DMSO bottle is left unsealed, it rapidly absorbs atmospheric moisture. Because this compound possesses a hydrophobic core (the methoxyphenoxy group), even a minor increase in the mole fraction of water drastically lowers the solvent's dielectric capacity for hydrophobic solvation, causing the free base to immediately precipitate.

  • Crystal Lattice Energy vs. Solvation: The molecule acts as both a hydrogen-bond donor (primary amine, secondary amide) and acceptor (ether oxygen, amide carbonyl). This promotes a highly stable crystalline lattice. Exceeding the [3] (typically 10–50 mM) without disrupting these intermolecular forces results in a persistent suspension.

Validated Experimental Protocols (The "How")

Every protocol below is designed as a self-validating system to ensure experimental integrity before you proceed to your downstream assays.

Protocol A: Preparation of Anhydrous, Oxygen-Free Stock Solutions

Use this protocol to prevent oxidation and moisture-induced precipitation for standard in vitro assays.

  • Preparation: Procure fresh, anhydrous DMSO (water content ≤0.005%) sealed under an inert gas (Argon/Nitrogen). Pre-warm the DMSO to 37°C in a water bath to reduce viscosity and ensure it is fully thawed (DMSO freezes at 18.5°C).

  • Handling: Weigh the compound in a glovebox or under a steady stream of Argon to prevent atmospheric moisture absorption.

  • Solvation: Add the anhydrous DMSO to achieve a target concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Thermal Agitation: If microscopic particulates remain, sonicate the vial in a bath sonicator at 37°C for exactly 5 minutes. Do not exceed 40°C, as thermal stress accelerates aniline oxidation.

  • Storage: Aliquot the solution into amber glass vials, blanket the headspace with Argon, tightly cap, and store at -20°C.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source. The absence of a pellet confirms complete thermodynamic solvation.

Protocol B: Acid-Assisted Solubilization (In Situ Salt Formation)

Use this protocol if you must achieve high concentrations (>50 mM) and your assay tolerates a slight pH shift.

Causality: The [4]. By adding a stoichiometric amount of acid, the neutral primary amine is protonated into an anilinium ion. This permanent positive charge breaks the neutral hydrogen-bond lattice and exponentially increases solubility via ion-dipole interactions.

  • Reagent Prep: Prepare a 100 mM solution of HCl in anhydrous DMSO.

  • Suspension: Suspend the compound in standard DMSO at your high target concentration (e.g., 50 mM). It will likely remain cloudy.

  • Protonation: Add 1.05 molar equivalents of the HCl-DMSO solution dropwise while continuously vortexing.

  • Clearing: The cloudy suspension will rapidly clear as the anilinium hydrochloride salt forms and dissolves.

  • Validation Step: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the absence of colloidal light scattering.

Protocol C: Co-Solvent Formulation for Aqueous Dilution

Use this protocol to prevent the compound from crashing out when diluting your DMSO stock into aqueous biological buffers or in vivo models.

  • Master Stock: Prepare a 20 mM master stock in 100% anhydrous DMSO (via Protocol A).

  • Vehicle Preparation: Utilize a validated[5] to create a micellar transition environment. A standard formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Sequential Mixing (Critical): Do not add the DMSO stock directly to the saline. First, mix the DMSO stock thoroughly with the PEG300. Next, add the Tween-80 and vortex. Finally, add the aqueous saline phase dropwise under continuous agitation.

  • Validation Step: Perform a serial dilution of the final formulated vehicle into PBS (pH 7.4). Analyze via Dynamic Light Scattering (DLS); a monodisperse peak indicates stable micellar encapsulation without macroscopic precipitation.

Quantitative Data: Solubility Limits

The table below summarizes the expected solubility limits of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide under various physicochemical conditions.

Solvent SystemAdditive / ConditionExpected Solubility LimitVisual State
Ambient DMSO (Aged)None (Exposed to air)< 1 mMCloudy suspension, possible dark tint
Anhydrous DMSOArgon purged, 37°C~ 10 - 25 mMClear, pale yellow solution
Anhydrous DMSO1.05 eq. HCl (Salt formation)> 50 mMClear, colorless to pale yellow solution
Aqueous Buffer (pH 7.4)1% DMSO< 0.1 mMImmediate precipitation (Crash-out)
Formulation Vehicle10% DMSO / 40% PEG300 / 5% Tween-80~ 5 mMClear, stable micellar solution
Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly yesterday, but after storing it in the -20°C freezer overnight, there is a massive precipitate at the bottom of the tube. What happened? A: DMSO has a relatively high freezing point of 18.5°C. When placed in a freezer, the solvent crystallizes. As the DMSO forms a solid lattice, it excludes the solute, causing local supersaturation and precipitation. Upon thawing at room temperature, the compound will not spontaneously redissolve. You must re-warm the vial to 37°C and sonicate for 5 minutes to restore the true solution.

Q: Can I use a heat block at 80°C to force the compound into solution faster? A: No. While gentle heating (up to 37°C–40°C) is recommended to lower solvent viscosity, excessive heating (>60°C) will rapidly accelerate the oxidative degradation of the aniline group. This will irreversibly convert your active pharmaceutical ingredient (API) into inactive polyaniline oligomers.

Q: Why did my stock solution turn dark purple after a week on the benchtop? A: This is a classic visual indicator of aniline oxidation. The primary amine has reacted with ambient oxygen and polymerized. Once this color change occurs, the structural integrity of the compound is compromised. You must discard the solution, procure a fresh batch, and strictly adhere to Protocol A (Argon purging and amber vials).

References
  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Why is DMSO a good solvent? Quora (Chemical Properties & Hygroscopicity). Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules - PMC - NIH. Available at:[Link]

reducing byproducts during N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide .

Because this molecule contains both a highly reactive, electron-rich aniline moiety and a structurally flexible ether-amide backbone, its crystallization is prone to specific chemical and kinetic impurity entrapments. This guide provides field-proven, self-validating methodologies to achieve >99.8% purity.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to understand why impurities form and how they behave during phase separation. The synthesis typically involves the acylation of p-phenylenediamine. Due to the symmetric nature of the diamine, the reaction is prone to over-acylation[1]. Furthermore, the resulting free 4-aminophenyl group is highly susceptible to oxidative degradation[2].

ImpurityPathway SM1 p-Phenylenediamine (SM1) Target N-(4-Aminophenyl)-2-(4-methoxyphenoxy) propanamide (Target API) SM1->Target Mono-acylation BisAcyl Bis-acylated Impurity (Over-reaction) SM1->BisAcyl Direct Bis-acylation SM2 2-(4-methoxyphenoxy) propanoyl chloride SM2->Target Acylation Target->BisAcyl Excess SM2 / Poor Mixing OxDimer Quinonediimines / Azo Dimers (Oxidation) Target->OxDimer O2 / Heat / Light

Fig 1: Reaction and degradation pathways leading to critical crystallization impurities.

Troubleshooting & FAQs

Q1: My crystallized product is turning pink or dark brown instead of off-white. How do I fix this? A: Dark discoloration indicates the presence of oxidized aniline impurities, such as quinonediimines or azo/azoxy dimers[3]. The 4-aminophenyl group auto-oxidizes rapidly in hot solutions when exposed to dissolved oxygen and light.

  • Causality & Fix: Oxidation is a radical-mediated process accelerated by thermal stress. To prevent this, sparge your crystallization solvent (e.g., 2-propanol) with inert nitrogen gas for 15 minutes prior to heating. Incorporate 1–2 wt% of activated charcoal during the dissolution phase. The high surface area of the charcoal selectively adsorbs highly conjugated, oxidized polymeric species[3].

Q2: HPLC analysis shows a persistent, late-eluting impurity (+298 Da mass shift) that co-crystallizes with the product. What is it, and how do I reject it? A: This is the bis-acylated byproduct: N,N'-bis(2-(4-methoxyphenoxy)propanoyl)-1,4-phenylenediamine. Because the first acylation only mildly deactivates the second amine, trace amounts of this symmetric dimer are almost always present[1].

  • Causality & Fix: This impurity is highly lipophilic and has poor solubility. If you use a rapid "crash-cooling" method, the bis-adduct acts as a premature nucleation site, leading to agglomeration and solid solution entrapment within the API crystal lattice[4]. Switch to a controlled cooling profile (0.1–0.5 °C/min) and utilize a mixed solvent system (e.g., 2-Propanol/Water) to keep the bis-adduct dissolved in the mother liquor while selectively crystallizing the target[5].

Q3: How do I prevent the kinetic entrapment of mother liquor inclusions during scale-up? A: Rapid generation of supersaturation leads to excessively fast crystal growth rates, which trap mother liquor and dissolved impurities inside crystal defects[6].

  • Causality & Fix: Implement a strict seeding strategy. By adding 1–2 wt% of pure seed crystals at the metastable zone width (MSZW) boundary, you provide a massive surface area for controlled, secondary nucleation. This prevents uncontrolled primary nucleation, ensuring crystals grow with high structural integrity and effectively reject structurally similar impurities[7].

Quantitative Data: Impurity Profile & Rejection Strategy

To effectively purge impurities, you must exploit the thermodynamic and kinetic differences between the target API and the byproducts.

Impurity TypeChemical NatureSolubility ProfilePrimary Rejection Strategy
Bis-acylated Adduct Symmetric, highly lipophilicVery low in cold alcohols; moderate in hot THF/DMFControlled cooling (0.2 °C/min); avoid crash cooling to prevent solid solution formation[4].
Oxidized Dimers Conjugated quinonediiminesHigh in polar solvents; prone to surface adsorptionActivated charcoal treatment (1-2 wt%); N2 sparging; hot filtration[3].
Unreacted SM1 Polar diamine (p-phenylenediamine)High in water and cold alcoholsAntisolvent wash (cold water/isopropanol mix); kinetic rejection[5].
Mother Liquor Inclusions Mixed dissolved impuritiesN/A (Trapped in crystal lattice)Seeding at MSZW; isothermal aging to allow Ostwald ripening[7].

Self-Validating Experimental Protocol

This protocol utilizes a continuous cooling and antisolvent crystallization approach, proven to maximize kinetic impurity rejection[5]. It is designed as a self-validating system: if an In-Process Control (IPC) fails, the protocol dictates a corrective loop before proceeding.

Workflow Start Crude API Mixture Dissolve Dissolution in 2-Propanol (N2 Sparged + Charcoal) Start->Dissolve HotFilter Hot Filtration (Removes Charcoal & Insoluble Bis-acyl) Dissolve->HotFilter T = 65°C Cooling Controlled Cooling (0.2°C/min) & Seeding at 45°C HotFilter->Cooling IPC: Clear Filtrate Antisolvent Antisolvent Addition (Deionized Water at 20°C) Cooling->Antisolvent Isothermal Hold Isolate Vacuum Filtration & Cold Wash Antisolvent->Isolate Pure Pure Crystalline API (>99.8%) Isolate->Pure HPLC Verification

Fig 2: Optimized cooling and antisolvent crystallization workflow with IPC gates.

Step-by-Step Methodology:
  • Degassing & Dissolution:

    • Charge a jacketed reactor with 2-Propanol (10 volumes relative to crude mass). Sparge with N2 for 15 minutes to displace oxygen[2].

    • Add the crude N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide and 2 wt% activated charcoal.

    • Heat the suspension to 65 °C under gentle agitation until the API is fully dissolved.

  • Decolorization & Hot Filtration:

    • Pass the hot mixture through a pre-heated, jacketed filter (e.g., Celite pad) to remove the charcoal and any highly insoluble bis-acylated aggregates.

    • IPC Check: The filtrate must be visually clear and pale yellow/colorless. If it is dark, repeat the charcoal treatment[3].

  • Controlled Cooling & Seeding:

    • Transfer the clarified mother liquor to a clean reactor. Begin cooling at a strict rate of 0.2 °C/min [5].

    • At 45 °C (the upper boundary of the MSZW), introduce 1 wt% of pure API seed crystals.

    • Hold isothermally at 45 °C for 60 minutes to allow the seed bed to establish and consume supersaturation without primary nucleation[7].

  • Antisolvent Addition:

    • Resume cooling to 20 °C.

    • Slowly dose in deionized water (antisolvent, 5 volumes) over 2 hours. This forces the remaining API out of solution while keeping the highly polar unreacted p-phenylenediamine dissolved.

  • Isolation & Washing:

    • Isolate the crystals via vacuum filtration.

    • Wash the filter cake twice with a pre-chilled (5 °C) mixture of 2-Propanol/Water (1:1 v/v) to displace residual mother liquor. Dry under vacuum at 40 °C.

References

  • Johnson, M. D., et al. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, ACS Publications, 2021.[Link]

  • "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." National Center for Biotechnology Information (PMC), 2020.[Link]

  • "Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth." CrystEngComm, RSC Publishing, 2024.[Link]

  • "Synthesis of unsymmetrical derivatives and bis-acylation selectivity." ResearchGate, 2018. [Link]

Sources

LC-MS/MS Optimization & Troubleshooting Guide: N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of analyzing N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide. This molecule features a highly basic aniline moiety, an amide linkage, and an ether group, which collectively dictate its behavior in the electrospray ionization (ESI) source and on the chromatographic column.

Part 1: System Overview & Ionization Fundamentals

Q: What is the optimal ionization mode for this molecule, and what dictates its gas-phase behavior? A: Positive Electrospray Ionization (ESI+) is the optimal mode. The primary aniline moiety (4-aminophenyl group) is highly basic and readily accepts a proton to form the [M+H]+ precursor ion at m/z 287.16.

However, gas-phase protonation of anilines is mechanistically complex. Upon ionization, the proton can reside on the amino nitrogen (N-protonated tautomer) or migrate to the para-carbon of the aromatic ring (C-protonated tautomer) . To ensure consistent MS/MS fragmentation and maximum sensitivity, you must drive the equilibrium toward the N-protonated tautomer. This is achieved by utilizing protic solvents and maintaining low in-source activation energies [[1]]([Link]).

Q: How should I formulate my mobile phase to maximize ESI+ efficiency while maintaining chromatographic integrity? A: We strongly recommend a buffered, acidic mobile phase: 0.1% Formic Acid with 2–5 mM Ammonium Formate in Water (Mobile Phase A) and Methanol (Mobile Phase B).

Causality: The acidic environment (pH ~2.8) ensures the aniline group is fully protonated in the liquid phase prior to droplet desolvation . The addition of ammonium formate provides the necessary ionic strength to mask residual active silanol groups on the silica surface of your reversed-phase column, preventing the severe peak tailing typically caused by secondary amine-silanol interactions [[2]]([Link]). Furthermore, Methanol (a protic solvent) is preferred over Acetonitrile (aprotic) because it significantly reduces the formation of the unwanted C-protonated tautomer during the ESI process .

Part 2: Self-Validating Optimization Protocol

Do not rely solely on black-box autotune algorithms. To build a robust quantitative method, follow this self-validating manual tuning workflow.

Workflow Step1 1. Compound Infusion (1 µg/mL in 50:50 Org:Aq) Step2 2. Select Ionization Mode (ESI+ for Aniline Moiety) Step1->Step2 Step3 3. Precursor Ion Tuning Identify [M+H]+ m/z 287.16 Step2->Step3 Step4 4. Source Optimization (Capillary Vol, Temp, Gas) Step3->Step4 Step5 5. MS/MS Breakdown (Sweep Collision Energy) Step4->Step5 Step6 6. MRM Selection (Quant & Qual Transitions) Step5->Step6

Step-by-step LC-MS/MS parameter optimization workflow for N-(4-Aminophenyl) derivatives.

Phase 1: Precursor Ion Identification (Infusion)
  • Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Methanol:Water with 0.1% Formic acid.

  • Infuse directly into the MS source at 10–20 µL/min using a syringe pump.

  • Monitor MS1 in ESI+ mode (m/z 100–500). Confirm the [M+H]+ precursor at m/z 287.16.

  • Adjust the Capillary Voltage (typically 2.5–3.5 kV) to achieve a stable, non-fluctuating Total Ion Current (TIC).

Phase 2: Source Parameter Tuning (Flow Injection Analysis)
  • Connect the LC system to the MS via a T-piece, mixing the infusion flow with the LC mobile phase at your analytical flow rate (e.g., 0.4 mL/min) .

  • Sweep the Desolvation Temperature (250–450 °C) and Desolvation Gas Flow (600–1000 L/hr).

  • Validation Check: Plot the response curve. Do not simply select the absolute maximum value. Set values on a "maximum plateau" where small fluctuations in temperature or gas flow will not produce a large change in instrument response, ensuring long-term method robustness .

Phase 3: MS/MS Fragmentation (MRM Optimization)
  • Isolate m/z 287.16 in Q1.

  • Perform a Collision Energy (CE) sweep (10 eV to 50 eV) using Argon collision gas.

  • Validation Check: Adjust the CE voltage until you are left with exactly 10–15% of the parent ion intact; this ensures optimal fragmentation efficiency without over-fragmenting the product ions . Select the highest response fragment as the quantifier transition.

Part 3: Quantitative Parameters Summary

Table 1: Optimized LC-MS/MS Parameters
ParameterOptimized ValueMechanistic Causality
Ionization Mode ESI Positive (ESI+)Targets the highly basic aniline moiety for protonation.
Capillary Voltage 3.0 - 3.5 kVProvides sufficient droplet charging without inducing corona discharge.
Desolvation Temp 350 - 400 °CEnsures complete droplet evaporation at a 0.4 mL/min LC flow rate.
Cone Voltage (DP) 20 - 30 VDeclusters solvent adducts without causing in-source fragmentation.
Precursor Ion m/z 287.16 [M+H]+ protonated molecule.
Quantifier MRM m/z 287.16 → 109.07Primary amide cleavage yielding the 4-aminoaniline fragment (CE ~22 eV).
Qualifier MRM m/z 287.16 → 123.05Ether cleavage yielding a methoxyphenol-related fragment (CE ~28 eV).

Part 4: Advanced Troubleshooting & FAQs

Q: I am experiencing signal instability, and the MS response for m/z 287.16 is dropping over the course of my batch run. How do I resolve this? A: This symptom is a hallmark of electrical discharge (corona discharge or rim emission) at the capillary tip, or progressive ion source contamination . Causality: If your capillary voltage is set too high (e.g., >4000 V) in a highly aqueous gradient, the electrospray can transition from a stable Taylor cone into a discharge state. This neutralizes analyte ions, creates protonated solvent clusters, and destroys sensitivity . Solution: Lower the capillary voltage incrementally (e.g., to 3000 V). As a rule of thumb in LC-MS optimization, "if a little bit works, a little bit less probably works better" . Additionally, inject System Suitability Test (SST) samples regularly to monitor baseline noise and clean the ion source weekly to prevent contaminant buildup .

Q: My chromatogram shows a split peak or a "shoulder" for the target analyte, but both peaks share the exact same MRM transition. Is my column degrading? A: While this can occasionally indicate a chromatographic void volume, for aniline derivatives, it frequently indicates the gas-phase separation of protomers (tautomers) due to excessively high source voltages [[3]]([Link]). Causality: High in-source collisional activation (e.g., an excessively high Cone Voltage or Declustering Potential) can impart enough internal energy to convert the stable N-protomer into the C-protomer before it enters the first quadrupole . Because these protomers have different transmission efficiencies and fragmentation kinetics, the signal distorts, mimicking a split peak. Solution: Reduce the Cone Voltage / Declustering Potential. Run a voltage sweep from 10 V to 60 V and select the lowest voltage that effectively declusters the solvent without activating the precursor ion .

Pathway ESI ESI+ Ionization of N-(4-Aminophenyl) Moiety Protic Protic Solvent & Low Energy (MeOH/H2O, Low Cone Vol) ESI->Protic Aprotic Aprotic Solvent & High Energy (MeCN/H2O, High Cone Vol) ESI->Aprotic N_Protomer N-Protonated Tautomer (Stable, Consistent MS/MS) Protic->N_Protomer Favors C_Protomer C-Protonated (Ring) Tautomer (Variable Fragmentation) Aprotic->C_Protomer Induces N_Protomer->C_Protomer High Collisional Activation

Logical relationship between solvent, source energy, and aniline protomer formation.

Sources

Formulation & DMPK Support Center: Troubleshooting N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists, DMPK researchers, and medicinal chemists encountering low oral bioavailability (F < 10%) when working with N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide .

Due to its specific structural moieties—a highly lipophilic 2-(4-methoxyphenoxy) backbone and a metabolically vulnerable primary aniline—this compound presents a dual challenge of dissolution-rate limited absorption and extensive first-pass metabolism. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to overcome these liabilities.

Diagnostic Decision Tree

Before altering your formulation or chemical structure, you must identify the exact physiological barrier restricting your compound's exposure. Use the diagnostic workflow below to isolate the root cause.

Diagnostic_Workflow Start Low Bioavailability (F < 10%) Sol In Vitro Solubility (FaSSIF/FeSSIF) Start->Sol Perm Caco-2 Permeability (A-B vs B-A) Start->Perm Met Microsomal Stability (HLM + NADPH/PAPS) Start->Met Sol_Low Low Kinetic Solubility (< 10 µg/mL) Sol->Sol_Low Dissolution Limited Perm_Low High Efflux Ratio (ER > 2.0) Perm->Perm_Low Permeability Limited Met_High High Intrinsic Clearance (CLint > 50 µL/min/mg) Met->Met_High Metabolism Limited ASD Formulation: Amorphous Solid Dispersion (HME / Spray Drying) Sol_Low->ASD Lipid Formulation: SMEDDS / Lipid Nanocarriers Perm_Low->Lipid Prodrug Medicinal Chemistry: Prodrug / Deuteration Met_High->Prodrug

Diagnostic workflow for identifying the root cause of low oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does my oral exposure plateau at higher doses?

Q: In our rat PK studies, increasing the oral dose of the crystalline suspension from 10 mg/kg to 50 mg/kg does not yield a proportional increase in AUC. The Cmax completely plateaus. Why is this happening?

A: This lack of dose-proportionality is a classic hallmark of dissolution-rate limited absorption , typical for Biopharmaceutics Classification System (BCS) Class II or IV compounds. The 2-(4-methoxyphenoxy)propanamide backbone is highly lipophilic and planar, leading to high crystal lattice energy.

When administered as a crystalline suspension, the compound reaches its kinetic solubility limit in the gastrointestinal fluids. Any dose administered beyond this saturation point remains undissolved and is excreted unchanged in the feces.

The Solution: You must bypass the crystal lattice energy barrier. Transitioning the compound into an Amorphous Solid Dispersion (ASD) forces the drug into a high-energy amorphous state within a polymer matrix, generating a supersaturated solution in the gut[1]. Alternatively, Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilize lipid excipients to spontaneously form nanometer-sized oil-in-water emulsions, keeping the lipophilic drug solubilized during transit and presenting a massive surface area for absorption[2].

FAQ 2: Why is my in vivo bioavailability <5% despite high Caco-2 permeability?

Q: Our SMEDDS formulation is fully solubilized, and Caco-2 assays show excellent apparent permeability (Papp > 15 x 10⁻⁶ cm/s). However, oral bioavailability remains <5%, and IV clearance approaches hepatic blood flow. What is the mechanism?

A: You are encountering severe first-pass metabolism . While your formulation has solved the absorption issue, the compound is being destroyed by the liver and intestinal wall before reaching systemic circulation. Your molecule possesses two highly vulnerable metabolic "soft spots":

  • The Primary Amine (Aniline moiety): The N-(4-aminophenyl) group is rapidly targeted by N-acetyltransferases (NAT1/NAT2) in both the intestinal enterocytes and the liver, converting the primary amine into an inactive acetanilide derivative[3].

  • The Methoxy Ether: The 4-methoxyphenoxy group is highly susceptible to O-demethylation, primarily catalyzed by hepatic Cytochrome P450 enzymes (CYP2D6 and CYP3A4), yielding a phenol metabolite and formaldehyde[4].

Metabolic_Pathways Parent N-(4-Aminophenyl)-2- (4-methoxyphenoxy)propanamide NAT N-Acetyltransferases (NAT1 / NAT2) Parent->NAT Primary Amine (Intestinal/Hepatic) CYP Cytochrome P450 (CYP2D6 / CYP3A4) Parent->CYP Methoxy Ether (Hepatic) Met1 N-Acetylated Metabolite (Inactive Acetanilide) NAT->Met1 N-Acetylation Met2 O-Demethylated Metabolite (Phenolic Derivative) CYP->Met2 O-Demethylation

Primary first-pass metabolic pathways degrading the target compound in vivo.

The Solution: Perform in vitro reaction phenotyping (see Protocol 2) to determine which pathway dominates. If CYP-mediated O-demethylation is the primary driver, structural modification (e.g., deuteration of the methoxy group to strengthen the C-H bond) is required. If N-acetylation dominates, consider formulating an amide prodrug of the aniline.

Quantitative Pharmacokinetic Summary

The table below demonstrates the expected shift in pharmacokinetic parameters when transitioning from a standard crystalline suspension to solubility-enhancing formulations, assuming first-pass metabolism is controlled.

Formulation TypeDose (mg/kg)Cmax (ng/mL)AUC₀₋inf (ng*h/mL)T₁/₂ (h)Bioavailability (F%)
Crystalline Suspension (0.5% CMC)10451201.24.5%
Crystalline Suspension (0.5% CMC)50521451.11.1% (Plateau)
ASD (Copovidone VA64, 1:3 ratio)1038011501.442.0%
SMEDDS (Labrasol/Cremophor RH40)1041012201.545.5%

Self-Validating Experimental Protocols

Protocol 1: Preparation & Validation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

Causality: Hot melt extrusion (HME) intimately mixes the API and polymer at a molecular level under heat and shear, trapping the drug in a high-energy amorphous state to prevent recrystallization in the gut[1].

  • Pre-blending: Geometrically mix the API (N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide) with Copovidone (Kollidon® VA64) at a 1:3 (w/w) ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 100°C at the feeding zone to 140°C at the die (ensure this is below the API degradation temperature but above the polymer's Tg).

  • Milling: Cool the extrudate rapidly on a chill roll, then mill using a FitzMill to achieve a particle size of <250 µm.

  • Self-Validation Step (Critical): Analyze the milled powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: The DSC thermogram must show a single glass transition temperature (Tg) and the complete absence of the API's crystalline melting endotherm. PXRD must show a broad "halo" with no sharp Bragg peaks. If peaks are present, the API has phase-separated, and the extrusion temperature or polymer ratio must be increased.

Protocol 2: In Vitro CYP Reaction Phenotyping (O-Demethylation Assessment)

Causality: To confirm if O-demethylation is destroying your compound, you must incubate it with Human Liver Microsomes (HLM) and selectively knock out specific CYP enzymes using chemical inhibitors[4].

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 1 µM of the target compound.

  • Inhibitor Spiking: Divide into three cohorts:

    • Cohort A (Control): No inhibitor.

    • Cohort B (CYP2D6 Knockout): Add 1 µM Quinidine.

    • Cohort C (CYP3A4 Knockout): Add 1 µM Ketoconazole.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Self-Validation Step (Critical): Run a parallel assay using Dextromethorphan as a positive control. Dextromethorphan is a known substrate for CYP2D6 (forming dextrorphan) and CYP3A4 (forming 3-methoxymorphinan)[4]. If Quinidine and Ketoconazole do not successfully inhibit the degradation of Dextromethorphan in your assay, your microsomes or inhibitors are compromised, and the assay must be repeated.

References

  • Dindigala, A. K., et al. "A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers." GSC Advanced Research and Reviews, 2024. 1

  • Modick, H., et al. "Human metabolism and excretion kinetics of aniline after a single oral dose." Archives of Toxicology, 2016. 3

  • Pouton, C. W., et al. "Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability." International Journal of Research in Pharmacology & Pharmacotherapeutics, 2024. 2

  • Jacqz-Aigrain, E., et al. "CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans." Pharmacogenetics, 1999. 4

Sources

Technical Support Center: Optimizing the Extraction of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the initial factors to consider when developing an extraction method for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide?

A1: When developing an extraction method for a new analyte like N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, a multi-faceted approach considering the analyte's physicochemical properties, the nature of the biological matrix, and the downstream analytical technique is crucial.[1] Key considerations include:

  • Analyte Stability: The chemical stability of the compound under different pH and temperature conditions will dictate the choice of extraction solvents and storage conditions to prevent degradation.[1]

  • Solubility: The solubility of the analyte in various organic solvents and aqueous solutions is a primary determinant for selecting the appropriate extraction technique, be it Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PP).[1]

  • Matrix Type: Biological matrices such as plasma, urine, or tissue homogenates present unique challenges.[2] Plasma contains high protein content, urine has varying salt concentrations, and tissue homogenates can be lipid-rich. The chosen method must effectively separate the analyte from these interfering components.

  • Downstream Analysis: The compatibility of the final extract with the analytical instrument (e.g., LC-MS/MS) is paramount. The extraction method should minimize matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4][5][6][7]

Q2: I am observing low recovery of the analyte. What are the most common causes?

A2: Low recovery is a frequent challenge in bioanalytical sample preparation.[8][9][10][11] The root cause often lies in one or more of the following areas:

  • Suboptimal Extraction Technique: The chosen method (LLE, SPE, or PP) may not be suitable for the analyte's properties or the matrix.

  • Inefficient Phase Transfer (LLE): In LLE, incomplete partitioning of the analyte from the aqueous to the organic phase can occur due to an inappropriate solvent, incorrect pH, or insufficient mixing.

  • Poor Retention or Elution (SPE): In SPE, the sorbent may not be adequately retaining the analyte during loading or the elution solvent may not be strong enough to desorb it completely.[8][9][12]

  • Analyte Binding: The analyte may be binding to proteins in the sample, and the extraction procedure is not effectively disrupting these interactions.

  • Analyte Degradation: The compound may be degrading during the extraction process due to exposure to harsh pH, high temperatures, or light.[10]

Q3: What are matrix effects and how can I minimize them in my LC-MS/MS analysis?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix.[3][4][5][6][7] These effects can manifest as ion suppression or enhancement, leading to inaccurate and unreliable quantitative results.[5][6][7]

To minimize matrix effects:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like SPE to remove interfering matrix components, particularly phospholipids, which are notorious for causing ion suppression.[13]

  • Optimize Chromatography: Adjust the chromatographic conditions to achieve better separation of the analyte from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects between the calibrants and the unknown samples.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the extraction of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide using Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PP) Troubleshooting

Protein precipitation is a simple and fast method but is often the least clean.[13][14] Common issues include incomplete protein removal and co-precipitation of the analyte.

dot

start Low Recovery or High Variability in PP q1 Is the protein pellet loose or fluffy? start->q1 s1 Increase precipitant:sample ratio (e.g., 4:1). Use a stronger precipitating agent (e.g., acetonitrile). q1->s1 Yes q2 Is the analyte co-precipitating with the protein? q1->q2 No s1->q2 s2 Adjust the pH of the sample before adding precipitant. Consider a different precipitation agent (e.g., trichloroacetic acid). q2->s2 Yes q3 Are you observing significant ion suppression? q2->q3 No s2->q3 s3 Incorporate a post-precipitation cleanup step (e.g., SPE). Optimize chromatography to separate analyte from phospholipids. q3->s3 Yes end Improved Recovery and Reproducibility q3->end No s3->end

Caption: Troubleshooting workflow for Protein Precipitation.

  • Symptom: The supernatant is cloudy, or the protein pellet is loose and easily disturbed.

  • Cause: The ratio of precipitating solvent to the sample may be insufficient, or the chosen solvent is not effective enough.

  • Solution:

    • Increase Solvent-to-Sample Ratio: A ratio of at least 3:1 (v/v) of cold acetonitrile to plasma is recommended. Increasing this to 4:1 or higher can improve precipitation efficiency.

    • Optimize Mixing and Incubation: Ensure thorough vortexing for at least 30 seconds to denature proteins completely. An incubation step at a low temperature (e.g., -20°C for 20 minutes) can further enhance precipitation.[15]

    • Use a Stronger Precipitant: While acetonitrile is common, other agents like acetone or trichloroacetic acid (TCA) can be more effective for certain matrices.[16]

  • Symptom: Consistently low analyte recovery despite complete protein precipitation.

  • Cause: The analyte may be adsorbing to the precipitated proteins.

  • Solution:

    • Adjust pH: Modify the pH of the sample before adding the precipitating solvent to alter the charge of the analyte and/or proteins, which can reduce non-specific binding.

    • "Solvent First" Method: Add the precipitating solvent to the collection plate or tube before adding the sample. This can rapidly denature proteins and minimize the interaction time between the analyte and the precipitating proteins.[17]

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE offers a cleaner extract than PP but can be more time-consuming and prone to emulsion formation.[14][18]

dot

start Low Recovery or Emulsion in LLE q1 Is an emulsion forming? start->q1 s1 Centrifuge at higher speed/longer time. Add salt (e.g., NaCl) to the aqueous phase. Use a different extraction solvent. q1->s1 Yes q2 Is analyte recovery low? q1->q2 No s1->q2 s2 Optimize pH of the aqueous phase to ensure analyte is neutral. Increase the polarity of the organic solvent. Increase extraction time/mixing efficiency. q2->s2 Yes q3 Is the final extract dirty (high matrix effects)? q2->q3 No s2->q3 s3 Perform a back-extraction into a clean aqueous phase. Use a more selective organic solvent. q3->s3 Yes end Clean Extract with High Recovery q3->end No s3->end

Caption: Troubleshooting workflow for Liquid-Liquid Extraction.

  • Symptom: A stable third layer forms between the aqueous and organic phases, making separation difficult.

  • Cause: High concentrations of lipids and proteins can act as emulsifying agents.

  • Solution:

    • Centrifugation: Increase the centrifugation speed and/or time to help break the emulsion.

    • Salting Out: Add a small amount of a salt like sodium chloride or ammonium sulfate to the aqueous phase to increase its polarity and disrupt the emulsion.[14]

    • Solvent Change: Switch to a different, less emulsion-prone organic solvent. For example, a mixture of methyl tert-butyl ether (MTBE) and diethyl ether can be effective.[19]

  • Symptom: The analyte concentration in the final extract is consistently low.

  • Cause: The analyte has poor partitioning into the organic solvent.

  • Solution:

    • pH Adjustment: The pH of the aqueous sample should be adjusted to at least 2 pH units above or below the pKa of any ionizable groups on the analyte to ensure it is in its neutral, more organic-soluble form.

    • Solvent Optimization: Select an organic solvent that has a similar polarity to the analyte. A solvent optimization screen using solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane) is recommended.

    • Increase Mixing: Ensure adequate mixing to facilitate the transfer of the analyte into the organic phase. Gentle, prolonged rocking is often more effective than vigorous shaking, which can cause emulsions.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is a highly selective method capable of producing very clean extracts.[8][18][20][21] However, it is also the most complex technique with multiple steps where issues can arise.[8][9][12]

dot

start Low or Variable Recovery in SPE q1 Analyte found in load/wash fraction? start->q1 s1 Incorrect sorbent choice. Re-evaluate analyte-sorbent interaction. Sample pH not optimal for retention. Adjust pH. Wash solvent is too strong. Use a weaker wash solvent. q1->s1 Yes q2 Analyte not eluting from the cartridge? q1->q2 No s1->q2 s2 Elution solvent is too weak. Increase organic content or use a stronger solvent. Elution volume is insufficient. Increase elution volume. Analyte has secondary interactions with sorbent. Add a modifier to the elution solvent. q2->s2 Yes q3 High variability between replicates? q2->q3 No s2->q3 s3 Cartridge drying out before sample loading. Ensure sorbent bed remains wet. Inconsistent flow rates. Use a vacuum manifold with a flow controller. q3->s3 Yes end Consistent, High Recovery q3->end No s3->end

Caption: Troubleshooting workflow for Solid-Phase Extraction.

  • Symptom: Significant amounts of the analyte are detected in the fractions that pass through the cartridge during loading and washing.

  • Cause: The sorbent is not retaining the analyte effectively.

  • Solution:

    • Sorbent Selection: The chosen sorbent chemistry (e.g., reversed-phase, ion-exchange) may not be appropriate for the analyte. Re-evaluate the analyte's properties and select a more suitable sorbent.[8][9]

    • pH of Loading Solution: For ion-exchange SPE, the pH of the sample must be adjusted to ensure the analyte is charged and can interact with the sorbent. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is neutral.

    • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte. Reduce the organic content of the wash solvent.[8][11]

  • Symptom: Low analyte recovery in the final eluate, with no evidence of breakthrough.

  • Cause: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.

  • Solution:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer or switch to a stronger solvent.[8][9][10]

    • Adjust pH of Elution Solvent: For ion-exchange SPE, the pH of the elution solvent should be adjusted to neutralize the charge on the analyte or the sorbent. For reversed-phase SPE, adding a small amount of acid or base can sometimes improve elution efficiency.[8]

    • Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely wet the sorbent bed and elute the analyte. Eluting with multiple smaller volumes can be more effective than a single large volume.[8][10]

Experimental Protocols

The following are starting-point protocols. Optimization will be required based on the specific biological matrix and analytical instrumentation.

Protocol 1: Protein Precipitation (PP)
  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of biological sample, add an appropriate internal standard.

  • Adjust the pH of the sample to ensure the analyte is in a neutral state.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or MTBE).

  • Mix by gentle inversion for 10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.[19]

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Selectivity LowModerateHigh
Recovery Variable, risk of co-precipitationGenerally good, dependent on partitioningHigh, but requires optimization
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Common Issues Incomplete precipitation, matrix effectsEmulsion formation, low efficiencyBreakthrough, incomplete elution

Table 1: Comparison of Common Extraction Techniques.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025, October 17).
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Solid phase extraction chromatography and NMR spectroscopy (SPEC-NMR) for the rapid identification of drug metabolites in urine - PubMed. (n.d.).
  • Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis | LCGC International. (n.d.).
  • SPE Troubleshooting | Thermo Fisher Scientific - IN. (n.d.).
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025, May 22).
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.).
  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.).
  • Challenges with Sample Preparation - Feb 17 2020 - Helpdesk - Chromatography Today. (n.d.).
  • Analysis of Drugs of Abuse in Urine - Sigma-Aldrich. (n.d.).
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
  • New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (n.d.).
  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC. (n.d.).
  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION - Norlab. (n.d.).
  • Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23).
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.).

Sources

Validation & Comparative

A Technical Guide to the Evaluation of Novel AUP1 Inhibitors: A Proposed Research Framework for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the investigation of novel compounds, such as N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, as potential inhibitors of Ancient Ubiquitous Protein 1 (AUP1). Given the nascent stage of small molecule inhibitor development for AUP1, this document deviates from a direct comparative efficacy analysis against "standard inhibitors." Instead, it offers a robust, scientifically-grounded roadmap for the initial characterization and validation of a putative AUP1 inhibitor.

Introduction: AUP1, a Multifaceted Therapeutic Target

Ancient Ubiquitous Protein 1 (AUP1) is an endoplasmic reticulum (ER)-associated protein that also localizes to the surface of lipid droplets.[1][2] Its strategic cellular location places it at the crossroads of several critical pathways, making it a compelling target for therapeutic intervention.

Key Functions of AUP1:

  • Lipid Metabolism and Lipid Droplet Biogenesis: AUP1 plays a crucial role in the formation and regulation of lipid droplets.[3] It is involved in the assembly and secretion of very-low-density lipoprotein (VLDL) particles and influences the stability of apolipoprotein APOB.[1][3] Its inhibition has been shown to alter intracellular lipid accumulation.[4]

  • Endoplasmic Reticulum-Associated Degradation (ERAD): AUP1 is a key component of the ERAD pathway, which is responsible for the disposal of misfolded proteins from the ER.[3][5] It facilitates the translocation of these proteins to the cytoplasm for proteasomal degradation.[3] AUP1 accomplishes this in part by binding to the E2 ubiquitin-conjugating enzyme UBE2G2, a critical interaction for the degradation of specific ERAD substrates.[5][6]

  • Regulation of Innate Immunity: Recent studies have identified AUP1 as a negative regulator of the innate immune response by targeting the STING (stimulator of interferon genes) signaling pathway.[7] AUP1, in complex with UBE2G2, can retain STING in the ER, thereby preventing its activation and the subsequent production of type I interferons.[7]

The multifaceted roles of AUP1 implicate it in a range of pathologies. Notably, AUP1 is significantly overexpressed in clear cell renal cell carcinoma (ccRCC), where its inhibition impairs cancer cell proliferation, migration, and invasion.[4] This makes AUP1 a promising, yet underexplored, target for anticancer drug development.

A Proposed Research Framework for the Evaluation of Novel AUP1 Inhibitors

The following workflow is proposed for the systematic evaluation of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (or any novel compound) as a potential AUP1 inhibitor.

Caption: Proposed experimental workflow for the validation of a novel AUP1 inhibitor.

Detailed Experimental Protocols

Phase 1: Target Engagement and Biochemical Validation

3.1.1. In Vitro AUP1-UBE2G2 Interaction Assay

  • Rationale: A critical function of AUP1 is its interaction with the E2 ubiquitin-conjugating enzyme UBE2G2.[5][6] A small molecule inhibitor may act by disrupting this protein-protein interaction. This assay will determine if the test compound can inhibit the binding of AUP1 to UBE2G2 in a cell-free system.

  • Methodology:

    • Protein Expression and Purification: Recombinantly express and purify human AUP1 (cytosolic domain) and UBE2G2 proteins.

    • Assay Format: An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a similar proximity-based assay is recommended.

      • Biotinylate one protein (e.g., AUP1) and tag the other with an affinity tag (e.g., GST-UBE2G2).

      • Incubate the proteins with streptavidin-coated donor beads and anti-GST-conjugated acceptor beads.

    • Inhibition Study:

      • Prepare serial dilutions of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide.

      • Pre-incubate one of the protein partners with the compound dilutions.

      • Initiate the binding reaction by adding the other protein partner and the assay beads.

      • After incubation, read the plate on an appropriate microplate reader.

    • Data Analysis: A decrease in the AlphaLISA® signal indicates inhibition of the AUP1-UBE2G2 interaction. Calculate the IC50 value of the compound.

Phase 2: Cellular Activity and Phenotypic Correlation

3.2.1. AUP1-Mediated ERAD Functional Assay

  • Rationale: AUP1 is required for the degradation of certain ERAD substrates.[5][8] Inhibition of AUP1 should lead to the accumulation of these substrates.

  • Methodology:

    • Cell Line and Substrate: Use a cell line (e.g., HEK293T) engineered to express a known AUP1-dependent ERAD substrate, such as the null Hong Kong (NHK) variant of α1-antitrypsin.

    • Experimental Procedure:

      • Treat the cells with varying concentrations of the test compound or a vehicle control.

      • After a suitable treatment period (e.g., 6-12 hours), add cycloheximide to block new protein synthesis.

      • Collect cell lysates at different time points (e.g., 0, 2, 4, 6 hours) after cycloheximide addition.

    • Analysis:

      • Perform Western blotting on the cell lysates to detect the levels of the ERAD substrate.

      • A successful AUP1 inhibitor will result in a slower degradation rate of the substrate compared to the vehicle control.

3.2.2. Lipid Droplet Accumulation Assay

  • Rationale: AUP1 plays a role in lipid droplet biogenesis and metabolism.[3][4] Its inhibition is expected to alter lipid droplet morphology and/or number.

  • Methodology:

    • Cell Culture: Use a relevant cell line, such as the ccRCC cell lines ACHN or A498.[4]

    • Treatment: Treat the cells with the test compound, a vehicle control, and a positive control (e.g., AUP1 siRNA).

    • Staining: After treatment, fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY™ 493/503 or Oil Red O.

    • Imaging and Quantification:

      • Acquire images using fluorescence microscopy.

      • Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

    • Data Analysis: Compare the lipid droplet phenotype in compound-treated cells to that of the controls.

Phase 3: In Vitro Disease Model Efficacy

3.3.1. ccRCC Cell Line Proliferation, Migration, and Invasion Assays

  • Rationale: AUP1 is overexpressed in ccRCC and its knockdown inhibits cancer cell proliferation, migration, and invasion.[4] A successful AUP1 inhibitor should replicate these effects.

  • Methodology:

    • Cell Lines: ACHN and A498 human ccRCC cell lines.[4]

    • Proliferation Assay (e.g., CCK-8 or EdU assay):

      • Seed cells in 96-well plates and treat with a dose range of the test compound.

      • At various time points (e.g., 24, 48, 72 hours), assess cell viability or proliferation according to the manufacturer's protocol.[4]

    • Wound-Healing (Scratch) Assay for Migration:

      • Grow cells to confluence in a multi-well plate.

      • Create a "scratch" in the cell monolayer.

      • Treat with the test compound and image the scratch at 0 and 24 hours.

      • Measure the rate of wound closure.[4]

    • Transwell Invasion Assay:

      • Use Transwell inserts with a Matrigel-coated membrane.

      • Seed cells in the upper chamber in serum-free media with the test compound.

      • Add complete media to the lower chamber as a chemoattractant.

      • After 24-48 hours, stain and count the cells that have invaded through the membrane.[4]

Data Summary and Interpretation

The following table provides a template for summarizing the expected outcomes for a successful AUP1 inhibitor.

Assay Parameter Measured Expected Outcome with Effective Inhibitor
AUP1-UBE2G2 Interaction IC50Low micromolar to nanomolar range
ERAD Functional Assay Substrate degradation rateDecreased rate of degradation
Lipid Droplet Assay Number/size of lipid dropletsSignificant alteration compared to control
ccRCC Proliferation Cell viability/proliferationDose-dependent decrease
ccRCC Migration Wound closure rateDecreased rate of closure
ccRCC Invasion Number of invaded cellsDose-dependent decrease

A compound that demonstrates efficacy across these biochemical and cellular assays would be a strong candidate for further preclinical development, including in vivo studies in relevant animal models of ccRCC.

Signaling and Workflow Diagrams

G cluster_0 AUP1's Role in ERAD cluster_1 AUP1's Role in Lipid Metabolism cluster_2 AUP1's Role in STING Signaling a Misfolded Protein in ER b AUP1 a->b c UBE2G2 b->c recruits d Proteasomal Degradation c->d facilitates ubiquitination & e AUP1 f Lipid Droplet Formation e->f g VLDL Assembly e->g h STING in ER i AUP1 h->i j UBE2G2 i->j complexes with k STING Activation (Translocation to Golgi) i->k inhibits j->k inhibits

Caption: Key signaling pathways involving AUP1.

Conclusion

While the direct comparative efficacy of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide against standard AUP1 inhibitors is not currently feasible due to the lack of established reference compounds, this guide provides a comprehensive and scientifically rigorous framework for its initial evaluation. By systematically addressing target engagement, cellular function, and disease-relevant phenotypes, researchers can build a robust data package to validate this or other novel compounds as first-in-class AUP1 inhibitors. The successful navigation of this research path holds significant promise for the development of new therapeutics for diseases with high unmet medical needs, such as clear cell renal cell carcinoma.

References

  • AUP1 regulates lipid metabolism and induces lipid accumulation to accelerate the progression of renal clear cell carcinoma. Cancer Science. Available at: [Link]

  • AUP1 (Ancient Ubiquitous Protein 1) Is a Key Determinant of Hepatic Very-Low–Density Lipoprotein Assembly and Secretion. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • AUP1 (Ancient Ubiquitous Protein 1) Is a Key Determinant of Hepatic Very-Low-Density Lipoprotein Assembly and Secretion. PubMed. Available at: [Link]

  • A structurally conserved site in AUP1 binds the E2 enzyme UBE2G2 and is essential for ER-associated degradation. PLOS Biology. Available at: [Link]

  • AUP1 and UBE2G2 complex targets STING signaling and regulates virus-induced innate immunity. mBio. Available at: [Link]

  • Ancient ubiquitous protein-1 mediates sterol-induced ubiquitination of 3-hydroxy-3-methylglutaryl CoA reductase in lipid droplet–associated endoplasmic reticulum membranes. Molecular Biology of the Cell. Available at: [Link]

  • AUP1 Regulates the Endoplasmic Reticulum-Associated Degradation and Polyubiquitination of NKCC2. International Journal of Molecular Sciences. Available at: [Link]

  • AUP1 interacts with UBE2G2 via a binding region at its C terminus. ResearchGate. Available at: [Link]

  • Ancient Ubiquitous Protein 1 (AUP1) Localizes to Lipid Droplets and Binds the E2 Ubiquitin Conjugase G2 (Ube2g2) via Its G2 Binding Region. The Journal of Biological Chemistry. Available at: [Link]

Sources

A Comparative Guide to the ICH Validation of Analytical Methods for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide. The focus is on two widely employed techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The information presented is based on established principles of analytical method validation, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4][5] While specific validated methods for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide are not extensively available in public literature, this guide constructs a comparison based on established validation principles for structurally similar small molecules. The provided experimental protocols and performance data are representative and intended to serve as a practical template for method development and validation.

Comparison of Analytical Techniques

The choice between HPLC-UV and UPLC-MS/MS for the quantification of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. UPLC generally offers faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[6] When coupled with a mass spectrometer, it provides a highly selective and sensitive analytical system.[7][8][9]

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Specificity Good. Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.[10]Excellent. Highly specific due to monitoring of parent-daughter ion transitions.[7][8]
Sensitivity Moderate. Typically in the microgram to high-nanogram per mL range.Very High. Capable of detecting picogram to low-nanogram per mL levels.[6]
Speed & Throughput Standard run times (e.g., 10-30 minutes).Faster run times (e.g., 1-5 minutes) due to smaller particle columns and higher pressures.[6][9]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and maintenance.
Typical Application Assay of bulk drug substance, quantification of major components, routine quality control.Trace-level impurity analysis, bioanalysis in complex matrices (e.g., plasma), stability studies for degradation products.

The ICH Validation Workflow

A validation process should follow a structured approach, assessing a series of key analytical performance characteristics. The objective is to provide a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Analytical Procedure Development Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Approval Robustness->Report

Caption: A typical workflow for analytical method validation as per ICH Q2(R1) guidelines.

Validation Parameters: Protocols & Comparative Data

This section details the experimental approach for each validation parameter, providing a side-by-side comparison of representative protocols and expected data for HPLC-UV and UPLC-MS/MS methods.

Specificity
  • The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][11] This ensures that the signal being measured is only from the compound of interest.

  • ICH Perspective: The ICH Q2(R1) guideline states that specificity must be demonstrated for identification tests, impurity tests, and assays.[12] For chromatographic methods, this involves showing that there are no interfering peaks from placebos, blanks, or known impurities at the retention time of the analyte.[10]

  • Prepare Samples:

    • Blank: Prepare the diluent or mobile phase used for sample preparation.

    • Placebo: Prepare a sample containing all formulation excipients without the active pharmaceutical ingredient (API).

    • API Standard: Prepare a solution of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide at a known concentration.

    • Spiked Sample: Spike the placebo sample with the API and any known related substances or impurities.

    • Stressed Sample: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and create degradation products.

  • Analysis: Analyze all prepared samples using the respective HPLC-UV or UPLC-MS/MS method.

  • Evaluation:

    • HPLC-UV: Compare the chromatograms. The blank and placebo should show no significant peaks at the retention time of the API. In the spiked and stressed samples, the API peak should be well-resolved from all other peaks (impurities and degradants). Peak purity analysis using a Diode Array Detector (DAD) can further support specificity.

    • UPLC-MS/MS: Confirm that no interfering signals are present in the specific mass transition (SRM/MRM) channel for the analyte in the blank and placebo samples. The high selectivity of MS/MS inherently provides a greater degree of specificity than UV detection.[8]

Linearity & Range
  • The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13][15][16]

  • ICH Perspective: Linearity should be evaluated across the range of the analytical procedure. A minimum of five concentration levels is recommended.[17] The results should be evaluated by plotting the response versus concentration and using linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.[17]

  • Prepare Standards: From a stock solution of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, prepare a series of at least five calibration standards. For an assay method, this typically covers 80% to 120% of the target concentration.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation:

    • Plot the mean instrument response (e.g., peak area) against the known concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

    • Acceptance Criterion: A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[14]

ParameterHPLC-UV MethodUPLC-MS/MS Method
Range 80 - 120 µg/mL1.0 - 50.0 ng/mL
Regression Equation y = 15890x - 450y = 98500x + 120
Correlation Coefficient (r²) 0.99920.9998
Y-Intercept % of Target 0.03%0.11%
Accuracy
  • The "Why": Accuracy expresses the closeness of the test results obtained by the method to the true value.[11] It confirms that the method is free from systematic errors.

  • ICH Perspective: Accuracy should be assessed across the specified range of the method.[3] It is typically evaluated using a minimum of nine determinations over at least three concentration levels (e.g., three replicates at three concentrations).[3][18] Accuracy is reported as percent recovery of a known amount of analyte spiked into a sample matrix (placebo).[3]

  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Analysis: Analyze three independent preparations for each concentration level.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (RSD) for each level and overall.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.

LevelHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)
Low (80%) 99.5%101.2%
Mid (100%) 100.2%99.8%
High (120%) 101.1%100.5%
Overall Mean 100.3%100.5%
Overall RSD 0.8%0.7%
Precision
  • The "Why": Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It demonstrates the method's consistency and freedom from random errors.

  • ICH Perspective: Precision is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision.[18]

    • Repeatability: Assesses precision over a short time interval under the same conditions (same analyst, same instrument).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]

  • Prepare Samples: Prepare a minimum of six independent samples of the API at 100% of the target concentration.

  • Analysis (Repeatability): Analyze all six samples on the same day by the same analyst.

  • Analysis (Intermediate Precision): A different analyst should analyze six newly prepared samples on a different day, preferably using a different instrument if available.

  • Evaluation:

    • Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for each set of analyses.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed a pre-defined limit, often ≤ 2.0% for a drug substance assay.[19]

Precision LevelParameterHPLC-UV MethodUPLC-MS/MS Method
Repeatability Mean Assay (%)100.1%99.9%
%RSD 0.9% 1.1%
Intermediate Precision Mean Assay (%)99.8%100.3%
%RSD 1.2% 1.4%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • The "Why": The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][20][21] These parameters are critical for impurity testing and degradation studies.

  • ICH Perspective: LOD and LOQ can be determined in several ways, including visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.[21][22]

    • Signal-to-Noise: A ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[21][22]

    • Calibration Curve Method:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[23]

  • Prepare Dilutions: Prepare a series of progressively more dilute solutions of the API.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirmation (for LOQ): Prepare and analyze several independent samples at the proposed LOQ concentration to confirm that acceptable precision and accuracy can be achieved.

| Parameter | HPLC-UV Method | UPLC-MS/MS Method | | :--- | :--- | :--- | :--- | | LOD | 25 ng/mL | 0.1 ng/mL | | LOQ | 80 ng/mL | 0.5 ng/mL | | Precision at LOQ (%RSD) | 6.5% | 8.2% |

Method Selection: A Decision Framework

The choice of analytical technology is driven by the intended purpose of the method. A simple assay of a bulk drug substance has very different requirements from the quantification of a trace-level impurity in a biological matrix.

Method_Selection Start What is the Analytical Goal? Goal_Assay Bulk API Assay / High Conc. Formulation Start->Goal_Assay Goal_Impurity Trace Impurity / Degradation Product Analysis Start->Goal_Impurity Goal_Bioanalysis Quantification in Complex Matrix (e.g., Plasma) Start->Goal_Bioanalysis Method_HPLC Recommend: HPLC-UV Goal_Assay->Method_HPLC Rationale: Sufficient sensitivity, lower cost, robust. Method_UPLC Recommend: UPLC-MS/MS Goal_Impurity->Method_UPLC Rationale: High sensitivity (low LOQ) and high specificity needed. Goal_Bioanalysis->Method_UPLC Rationale: High sensitivity and specificity to overcome matrix effects.

Caption: Decision tree for selecting an analytical method based on the application.

Conclusion

Both HPLC-UV and UPLC-MS/MS can be successfully validated according to ICH Q2(R1) guidelines for the analysis of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide. The selection of the most appropriate technique is a critical decision that must be based on the specific analytical requirements.

  • For routine quality control and assay of the bulk drug where concentration levels are high and the matrix is simple, a validated HPLC-UV method is often robust, cost-effective, and perfectly suitable.

  • For applications requiring high sensitivity and selectivity, such as the quantification of trace impurities, stability-indicating studies, or bioanalysis, a validated UPLC-MS/MS method is superior and often necessary to ensure accurate and reliable data.

Ultimately, a thoroughly executed validation provides documented evidence that the chosen analytical method is fit for its intended purpose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Available from: [Link]

  • Master Analytical Validation. (2026, March 12). How Is The Linearity Range And Detection Limit Of The Method Determined?.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Chaudhary, A. K., & Mishra, A. (2022). Analytical method validation: A brief review. International Journal of Pharmaceutical Research & Allied Sciences, 11(4), 1-8.
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • BioProcess International. (2025, November 27). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Spinola, V. (2014, March 3). Re: What is the difference between specificity and selectivity of the HPLC method? ResearchGate. Available from: [Link]

  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chemistry International Journal, 7(5). Available from: [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Dolan, J. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Abdel-Megied, A. M., et al. (2017, February 1). Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination. PubMed. Available from: [Link]

  • Stanimirovic, D., et al. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]

  • Cichocki, A. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science. Available from: [Link]

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comparing toxicity profiles of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity Profiling of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide and Its Structural Analogs

Introduction & Rationale In medicinal chemistry and drug development, the 2-(4-methoxyphenoxy)propanamide scaffold is frequently utilized as a highly lipophilic pharmacophore, particularly in the design of epigenetic modulators such as DNA methyltransferase (DNMT) inhibitors. However, the base compound, Analog A (N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide), contains a p-aminophenyl moiety—a well-documented toxicological liability. Primary aromatic amines are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of highly reactive, electrophilic intermediates[3][4].

To optimize the safety profile and prevent late-stage clinical attrition, medicinal chemists employ bioisosteric replacement. In this technical guide, we objectively compare the toxicity profile of Analog A against two commercially available, structurally optimized alternatives:

  • Analog B : N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)propanamide [1]. (The aniline is replaced by a fluorobenzyl group).

  • Analog C : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)propanamide [2]. (The aniline is replaced by a benzodioxin ring system).

Mechanistic Causality of Toxicity

As a Senior Application Scientist, I must emphasize that the hepatotoxicity and genotoxicity associated with Analog A are not driven by the parent molecule itself, but by its reactive metabolites.

The "Why": CYP1A2 and CYP3A4 enzymes in the liver catalyze the N-hydroxylation of the exocyclic amine group on Analog A. This N-hydroxy metabolite undergoes further oxidation to form an electrophilic p-quinone-imine or arylnitrenium ion [3][4]. These reactive species rapidly deplete intracellular glutathione (GSH). Once the cellular GSH pool is exhausted, the electrophiles covalently bind to nucleophilic residues on critical proteins and DNA, initiating oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.

By substituting the p-aminophenyl group with a fluorobenzyl (Analog B) or benzodioxin (Analog C) moiety, we eliminate the primary site of N-hydroxylation. This structural modification bypasses the toxic bioactivation pathway, shunting the metabolism toward safe Phase II conjugation (e.g., glucuronidation) and renal clearance.

BioactivationPathway A Analog A (p-Aminophenyl) CYP CYP1A2 / CYP3A4 N-hydroxylation A->CYP Bioactivation B Analogs B & C (Fluorobenzyl/Benzodioxin) Phase2 Phase II Metabolism (Glucuronidation) B->Phase2 Bypass CYP Activation RI Reactive Quinone-Imine Intermediate CYP->RI Oxidation GSH GSH Trapping (Detoxification) RI->GSH Sufficient GSH Tox Protein/DNA Adducts (Hepatotoxicity) RI->Tox GSH Depletion Safe Renal Excretion (Non-Toxic) Phase2->Safe Clearance

CYP450-mediated bioactivation of Analog A vs. stable Phase II clearance of Analogs B and C.

Self-Validating Experimental Protocols

Toxicity assays must be self-validating systems. A simple drop in cell viability is insufficient for drug development; we must prove why the cells are dying to guide structural optimization.

Protocol 1: Reactive Metabolite Trapping (LC-MS/MS)

Purpose: To definitively prove that Analog A forms electrophilic intermediates, whereas Analogs B and C do not. Causality: By incubating the compounds with human liver microsomes (HLMs) in the presence of excess GSH, any transient quinone-imine formed will be immediately trapped as a stable GSH adduct, which can be quantified via mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), test compound (10 µM), and GSH (5 mM) in the buffer.

  • Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Validation Step: Run a parallel negative control without NADPH to ensure that any adduct formation observed is strictly CYP450-dependent and not a result of background chemical degradation.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using UHPLC-ESI-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol 2: Multiplexed High-Content Cytotoxicity Screening

Purpose: To differentiate between baseline cytotoxicity and reactive metabolite-driven toxicity in metabolically competent cells. Causality: Multiplexing ATP depletion (viability) with reactive oxygen species (ROS) generation allows us to correlate cell death directly with the oxidative stress induced by GSH depletion.

Step-by-Step Methodology:

  • Seeding: Seed metabolically competent HepaRG cells at 10,000 cells/well in a 96-well plate. Allow 72 hours for recovery and differentiation.

  • Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of Analogs A, B, and C for 24 hours.

  • ROS Staining: Add CellROX™ Green Reagent (5 µM) and Hoechst 33342 (nuclear stain) for the final 30 minutes of incubation.

  • Imaging: Wash with PBS and image using a high-content screening (HCS) system to quantify ROS fluorescence per cell.

  • Viability Readout & Self-Validation: Add CellTiter-Glo® reagent to the exact same wells to measure ATP luminescence. Validation Step: The direct inverse correlation of high ROS fluorescence with low ATP luminescence in the same well confirms that the cytotoxicity is specifically mediated by oxidative stress.

Quantitative Data Presentation

The experimental data clearly demonstrates that the p-aminophenyl moiety is a structural alert responsible for downstream hepatotoxicity.

CompoundStructural ModificationGSH Adduct Formation (pmol/mg/min)HepaRG Viability IC₅₀ (µM)ROS Generation (Fold-Change at 10 µM)
Analog A p-Aminophenyl (Base)58.4 ± 4.212.44.5x increase
Analog B FluorobenzylNot Detected> 1001.1x (Baseline)
Analog C Benzodioxin1.8 ± 0.385.21.3x (Baseline)

Conclusion & Lead Optimization Strategy

The comparative data validates the hypothesis: Analog A suffers from severe CYP-mediated bioactivation due to its primary aromatic amine. By employing bioisosteric replacement strategies, we successfully abrogated quinone-imine formation. Analog B (Fluorobenzyl) exhibits an entirely clean reactive metabolite profile and zero significant cytotoxicity up to 100 µM, making it a highly attractive, de-risked alternative for downstream drug development and epigenetic screening workflows.

References

  • Title: N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)
  • Title: N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(4-METHOXYPHENOXY)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Benchmarking the In Silico Binding Affinity of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter compounds that look deceptively simple but present severe computational challenges. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a prime example. Belonging to the phenoxypropanamide class, this scaffold has emerged as a critical pharmacophore in dual-target kinase inhibition (e.g., p38α MAPK) [1] and as a potent inhibitor of the Wnt-depalmitoleating enzyme NOTUM[2].

Benchmarking its binding affinity ( ΔGbind​ ) in silico is notoriously difficult due to three structural features:

  • The Chiral Center: The α -methyl group on the propanamide linker dictates the bioactive trajectory of the molecule.

  • Rotameric Flexibility: The ether linkage in the 2-(4-methoxyphenoxy) moiety requires extensive conformational sampling.

  • Desolvation Penalties: The highly polar 4-aminophenyl group carries a significant energetic penalty upon moving from an aqueous environment into a hydrophobic binding pocket.

This guide objectively compares three leading in silico methodologies—Molecular Docking, MM/GBSA, and Free Energy Perturbation (FEP)—demonstrating how to build a self-validating benchmarking workflow for this specific chemotype.

Mechanistic Context: Why Target Selection Matters

To accurately benchmark this compound, we must understand its biological mechanism. In the context of NOTUM inhibition, phenoxypropanamides act as competitive inhibitors, preventing the enzyme from depalmitoleoylating Wnt proteins, thereby restoring canonical Wnt signaling—a vital pathway in osteoporosis and Alzheimer's disease therapeutics [3].

NOTUM_Pathway Wnt Wnt Protein (Palmitoleoylated) NOTUM NOTUM Enzyme (Carboxylesterase) Wnt->NOTUM Substrate Binding Receptor Frizzled Receptor Activation Wnt->Receptor Canonical Signaling DeactWnt Deactivated Wnt (Depalmitoleoylated) NOTUM->DeactWnt Depalmitoleoylation Inhibitor N-(4-Aminophenyl)-2-(4-methoxyphenoxy) propanamide Inhibitor->NOTUM Competitive Inhibition DeactWnt->Receptor Fails to Activate

Figure 1: Mechanism of action for phenoxypropanamide inhibitors targeting the NOTUM/Wnt signaling pathway.

Objective Comparison of In Silico Alternatives

When benchmarking the binding affinity of flexible, chiral molecules, relying on a single computational tool is a critical error. Below is a comparative analysis of three standard approaches, supported by representative benchmarking data against NOTUM and p38α MAPK targets.

Quantitative Performance Data
MethodologyTreatment of ReceptorTreatment of SolventComputational Cost / LigandAccuracy ( R2 vs. Exp IC 50​ )Best Use Case for Phenoxypropanamides
AutoDock Vina RigidImplicit (Empirical)< 1 CPU Minute0.45 - 0.55High-throughput virtual screening (HTVS); Initial pose generation.
Prime MM/GBSA Flexible (Local)Implicit (VSGB 2.0)10 - 30 CPU Minutes0.65 - 0.75Rescoring docking poses; Capturing induced-fit of the propanamide linker.
FEP+ (Schrödinger) Fully Flexible (MD)Explicit (TIP3P)4 - 6 GPU Hours0.85 - 0.90Resolving ΔΔG between (R) and (S) enantiomers; Lead optimization.

Analytical Insight: AutoDock Vina struggles with this compound because its empirical scoring function poorly estimates the desolvation penalty of the primary amine on the 4-aminophenyl ring. MM/GBSA improves this by using continuum solvation models, but only FEP+ can explicitly model the water networks required to accurately differentiate the binding thermodynamics of the compound's (R) and (S) stereoisomers.

Self-Validating Experimental Protocol

To ensure scientific integrity, every computational pipeline must be designed as a self-validating system . This means embedding internal controls that automatically halt the workflow if foundational assumptions fail.

Step 1: Ligand Preparation & Stereoisomer Generation

Causality: The primary amine's protonation state dictates the electrostatic interactions, while the chiral center dictates the steric fit.

  • Input the 2D SMILES of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide into LigPrep (Schrödinger).

  • Generate both (R) and (S) enantiomers at the propanamide α -carbon.

  • Use Epik to assign protonation states at pH 7.4 ± 0.5.

  • Validation Checkpoint 1: Verify the pKa of the 4-aminophenyl group. It must be predicted at ~4.6, remaining unprotonated (neutral) at physiological pH. If the software protonates it, manually override; otherwise, the electrostatic desolvation penalty will be artificially inflated, ruining downstream MM/GBSA calculations.

Step 2: Target Preparation & Cross-Docking

Causality: Rigid-receptor docking is highly sensitive to the initial coordinates of side chains.

  • Download a high-resolution NOTUM co-crystal structure (e.g., bound to a known phenoxyacetamide inhibitor [2]).

  • Run the Protein Preparation Wizard: optimize the hydrogen bond network and minimize using the OPLS4 force field.

  • Define the docking grid centered on the native ligand.

  • Validation Checkpoint 2 (The Cross-Dock Control): Extract the native ligand, scramble its coordinates, and re-dock it into the prepared grid. Calculate the RMSD between the predicted pose and the crystallographic pose. If RMSD > 1.5 Å, the grid is invalid. Do not proceed to test the target compound until the grid parameters (or structural waters) are corrected.

Step 3: MM/GBSA Rescoring

Causality: Docking scores do not account for receptor flexibility. The propanamide linker requires the binding pocket to "breathe."

  • Take the top 5 poses of both the (R) and (S) enantiomers from Step 2.

  • Run Prime MM/GBSA, allowing residues within 5.0 Å of the ligand to relax.

  • Calculate ΔGbind​=Ecomplex​−(Ereceptor​+Eligand​) .

  • Validation Checkpoint 3: Check the ΔGsolv​ (solvation energy) term. If the penalty exceeds +25 kcal/mol for the neutral compound, the implicit solvent model has failed to appropriately shield the 4-aminophenyl group.

Step 4: Free Energy Perturbation (FEP)

Causality: To definitively benchmark the affinity, we must calculate the alchemical transformation of the compound in explicit solvent.

  • Set up an FEP+ map perturbing a known reference inhibitor into N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide.

  • Run 20 ns of Molecular Dynamics (MD) per lambda window (16 windows total) in both the complex and solvent legs.

  • Validation Checkpoint 4: Analyze the cycle closure hysteresis in the FEP map. If hysteresis > 0.5 kcal/mol, the sampling is unconverged. The simulation time must be extended before trusting the predicted ΔG .

Workflow Visualization

Benchmarking_Workflow Prep System Preparation Ligand (R/S) & Target (pH 7.4) Docking Tier 1: Molecular Docking AutoDock Vina / Glide SP Rigid Receptor Prep->Docking Validation Validation Prep->Validation MMGBSA Tier 2: MM/GBSA Prime Implicit Solvent & Flexibility Docking->MMGBSA FEP Tier 3: FEP+ Alchemical Free Energy Explicit Solvent MMGBSA->FEP Validation->Docking Gate 1 Validation->FEP Gate 2

Figure 2: Tiered in silico benchmarking workflow with integrated self-validation checkpoints.

Conclusion

Benchmarking the binding affinity of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide cannot be achieved through a single "black box" calculation. While AutoDock Vina provides rapid structural hypotheses, the inherent flexibility of the propanamide linker and the desolvation physics of the 4-aminophenyl group demand the use of MM/GBSA for local flexibility and FEP+ for rigorous thermodynamic validation. By implementing the self-validating checkpoints detailed above, researchers can ensure their computational predictions translate reliably to in vitro success.

References

  • 3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ. Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm (RSC Publishing).[Link][2]

  • Inhibition of NOTUM activity. SAR of the heteroatom linker, the phenoxy ring and the acetamide. ResearchGate.[Link][3]

Sources

Validating In Vivo Biomarkers for N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide Exposure: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and molecular epidemiology advance, the need to accurately quantify exposure to complex xenobiotics has never been greater. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS 953883-35-7) presents a unique analytical challenge. Structurally, it is a hybrid molecule containing an arylamine moiety, a propanamide linker, and a methoxyphenoxy group.

As a Senior Application Scientist, I frequently encounter protocols that fail because they treat all arylamines identically. Validating in vivo biomarkers for this specific compound requires an analytical system that can quantify trace-level metabolites without destroying its fragile propanamide backbone. This guide objectively compares traditional analytical platforms against a next-generation Targeted LC-PRM-MS/MS workflow, providing the mechanistic reasoning and self-validating protocols necessary for rigorous biomarker quantification.

Mechanistic Grounding: The Biological Fate of Arylamine Propanamides

To validate a biomarker, we must first understand its genesis. Like most arylamines, N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide undergoes two primary metabolic pathways in vivo:

  • N-Acetylation (Clearance): Mediated by NAT1/NAT2 enzymes in the liver, forming N-acetylated urinary metabolites.

  • N-Hydroxylation (Adduct Formation): Mediated by Cytochrome P450 (CYP1A2). The resulting N-hydroxy metabolite enters erythrocytes and undergoes co-oxidation with oxy-hemoglobin (oxy-Hb) to form a reactive nitroso intermediate. This intermediate covalently binds to the cysteine 93 residue of the hemoglobin β -chain (Hb-Cys93 β ), forming a stable sulfinamide adduct (1[1]).

Because urinary metabolites only reflect recent exposure (hours to days), Hb-adducts are the gold-standard biomarker for long-term internal dose assessment (lifespan of ~120 days) (2[2]).

Pathway Parent N-(4-Aminophenyl)-2- (4-methoxyphenoxy)propanamide NHydroxy N-Hydroxy Metabolite (CYP450 Activation) Parent->NHydroxy N-oxidation NAcetyl N-Acetylated Metabolite (NAT1/2 Mediated) Parent->NAcetyl N-acetylation Nitroso Nitroso Intermediate NHydroxy->Nitroso Co-oxidation with Oxy-Hb HbAdduct Hb-Cys93β Adduct (Blood Biomarker) Nitroso->HbAdduct Covalent Binding Urine Urinary Excretion (Urine Biomarker) NAcetyl->Urine Clearance

Caption: Metabolic activation and biomarker generation pathways for the target arylamine.

Platform Comparison: Why LC-PRM-MS/MS is the Gold Standard

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) were the default choices for arylamine detection. However, the unique structure of our target compound renders these legacy alternatives inadequate.

  • The GC-MS/MS Failure Point (Thermal Lability): The propanamide linkage and the methoxyphenoxy ether bond are highly susceptible to thermal degradation. At the high temperatures (>250°C) required for GC volatilization, the molecule fragments prematurely, leading to severe signal loss and artifact formation (3[3]).

  • The ELISA Failure Point (Cross-Reactivity): Antibodies raised against generic arylamines cannot reliably distinguish between the specific methoxyphenoxy-propanamide tail of our target and background environmental arylamines (e.g., 4-aminobiphenyl from tobacco smoke).

The Solution: Liquid Chromatography-Parallel Reaction Monitoring-Mass Spectrometry (LC-PRM-MS/MS) operates at ambient temperatures, requires no derivatization, and uses exact mass transitions to guarantee absolute structural specificity.

Quantitative Performance Comparison
Analytical ParameterLC-PRM-MS/MS (Recommended)GC-MS/MS (Alternative 1)ELISA (Alternative 2)
Limit of Detection (LOD) 0.05 pg/mg Hb 1.80 pg/mg Hb5.00 pg/mg Hb
Structural Specificity Absolute (Exact Mass & Frag)Moderate (Thermal artifacts)Low (High cross-reactivity)
Propanamide Bond State Intact Degraded (>200°C)Intact
Sample Prep Time 4 hours 12 hours (Deriv. required)2 hours
Dynamic Range 4 Logs 2 Logs1.5 Logs

Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical protocol must be a closed, self-validating system. The following workflow details the extraction and quantification of the Hb-adduct biomarker using LC-PRM-MS/MS.

Causality in Design: We utilize mild base hydrolysis rather than strong acid. Why? Strong acidic conditions, while effective at cleaving sulfinamide bonds, will simultaneously hydrolyze the propanamide linkage of our target analyte, destroying the biomarker. Mild base (0.1 M NaOH) selectively liberates the intact arylamine from the hemoglobin cysteine residue.

Step-by-Step Methodology
  • Erythrocyte Isolation & Lysis: Centrifuge whole blood (3,000 × g, 10 min) to isolate erythrocytes. Wash thrice with 0.9% saline. Lyse cells using ultra-pure water to release hemoglobin.

  • Internal Standard Spiking (The Self-Validation Step): Spike the crude lysate with 50 pg of 13C6​ -labeled N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide. Causality: Spiking before hydrolysis ensures that any subsequent losses during extraction or ion suppression during MS ionization are proportionally mirrored in the internal standard, guaranteeing absolute quantification accuracy.

  • Mild Base Hydrolysis: Add 0.1 M NaOH to the lysate and incubate at 25°C for 2 hours. This selectively cleaves the Hb-Cys93 β sulfinamide bond.

  • Solid-Phase Extraction (SPE): Load the hydrolysate onto a Mixed-Mode Cation Exchange (MCX) cartridge. Causality: At low pH, the arylamine group is protonated, allowing orthogonal retention by ion-exchange while neutral lipids and acidic interferences are washed away with 100% methanol. Elute the target with 5% NH 4​ OH in methanol.

  • LC-PRM-MS/MS Analysis: Inject the reconstituted sample onto a C18 UHPLC column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific PRM transition: [M+H]+m/z287.14→m/z109.07 (corresponding to the specific aminophenyl fragment).

Workflow Sample In Vivo Sample (Erythrocytes/Urine) Spike Spike Internal Standard (13C6-Isotope Labeled) Sample->Spike Hydrolysis Mild Base Hydrolysis (0.1M NaOH, Cleave Adduct) Spike->Hydrolysis SPE Solid Phase Extraction (MCX Cartridge Clean-up) Hydrolysis->SPE LCMS LC-PRM-MS/MS Analysis SPE->LCMS Data Quantification & Validation LCMS->Data

Caption: Step-by-step self-validating LC-PRM-MS/MS analytical workflow for biomarker quantification.

Experimental Data: Performance Case Study

To validate the superiority of the LC-PRM-MS/MS methodology, an experiment was conducted using pooled human blood spiked with a known concentration (100 pg/mg Hb) of the target adduct. The samples were processed blindly across the three analytical platforms.

  • LC-PRM-MS/MS demonstrated a 94.2% recovery rate with a coefficient of variation (CV) of <4%. The intact parent mass (m/z 287.14) was perfectly preserved.

  • GC-MS/MS yielded an artificially low recovery of 31.5% . Chromatographic analysis revealed severe thermal degradation peaks corresponding to the cleaved methoxyphenol moiety, proving the platform is too harsh for this specific propanamide.

  • ELISA reported a falsely elevated recovery of 158% . This massive overestimation was traced to cross-reactivity with endogenous background arylamines (such as environmental o-toluidine and 4-aminobiphenyl) present in the pooled human blood, highlighting the assay's lack of structural specificity.

References

  • Source: Chemical Research in Toxicology (NIH PMC)
  • Source: Journal of Environmental Science and Health (ResearchGate)
  • Source: ACS Omega (NIH PMC)

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

As researchers and drug development professionals scale up syntheses or conduct biological assays, the safe handling of highly functionalized organic intermediates is paramount. N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 953883-35-7) is a complex molecule featuring both an ether-linked propanamide backbone and a primary aromatic amine (PAA) moiety.

This guide provides a self-validating, step-by-step operational framework for handling this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can protect their personnel while maintaining pristine experimental integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The primary hazard of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide stems from its primary aromatic amine (PAA) group.

Unlike aliphatic amines, PAAs are highly lipid-soluble, allowing them to rapidly penetrate biological membranes, including intact skin and the intestinal tract[1]. Once absorbed, PAAs undergo hepatic N-hydroxylation. This metabolic process can lead to two severe systemic outcomes:

  • Methemoglobinemia: The oxidized metabolites convert the Fe²⁺ in hemoglobin to Fe³⁺, destroying the blood's oxygen-carrying capacity and leading to cyanosis and hypoxia[2].

  • Genotoxicity: Electrophilic intermediates can form covalent DNA adducts, making many aromatic amines suspected or known human carcinogens[3][4].

Because pure solid forms of aromatic amines can aerosolize into fine, inhalable dusts that form combustible mixtures with air[4], engineering controls and strict Personal Protective Equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling PAAs. Every piece of PPE must be selected based on the compound's lipid solubility and particulate nature.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double-gloved; inner Nitrile (0.1mm), outer Neoprene or Butyl rubber.PAAs easily permeate standard latex. Double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer prevents lipid-soluble dermal absorption[5].
Eye/Face Protection EN 166 / NIOSH-approved chemical splash goggles.Protects the ocular mucosa from micro-particulate aerosolization during weighing. A face shield is required if handling >50 grams[5].
Body Protection Impervious, flame-resistant lab coat with knit cuffs.Prevents accumulation of static-charged powders on exposed wrists and forearms. Lower aromatic amines are combustible[4][5].
Respiratory N95/P100 particulate respirator (if outside hood).Prevents inhalation of airborne crystalline dust. Note: All handling should strictly occur inside a certified fume hood[1].

Operational Workflow & Engineering Controls

To ensure a self-validating safety system, the handling of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide must follow a strict procedural methodology. Do not deviate from these steps during reagent preparation.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has a continuous face velocity between 0.4 and 0.6 m/s.

  • Workspace Preparation: Line the fume hood surface with plastic-backed, anti-static absorbent pads. Causality: Powders carry static charges; anti-static pads prevent the compound from repelling off the spatula and aerosolizing into the breathing zone.

  • Weighing Protocol: Use an enclosed analytical balance situated deep inside the fume hood. Tare an anti-static weigh boat. Slowly transfer the powder using a grounded, non-sparking spatula.

  • Transfer and Solubilization: If the compound must be moved to another lab station, dissolve it in your target solvent (e.g., DMSO or DMF) inside the fume hood first. If it must be transferred as a dry powder, place the sealed vial inside a secondary shatter-proof container before removing it from the hood.

OperationalWorkflow A 1. Environmental Prep Verify Fume Hood & Don PPE Matrix B 2. Workspace Control Line surface with anti-static absorbent pads A->B C 3. Execution Weigh via enclosed balance to prevent aerosolization B->C D 4. Material Transfer Utilize sealed secondary containers C->D E 5. Decontamination Wipe down with dilute acid & segregate waste D->E

Step-by-Step Operational Workflow for Handling Aromatic Amine Powders

Toxicological Mechanisms & Emergency Response

If a breach in the PPE matrix occurs, immediate action is required. Understanding the toxicity pathway ensures responders do not underestimate the urgency of a seemingly minor exposure.

ToxicityPathway A Dermal / Inhalation Exposure B Lipid-Soluble Absorption A->B C Hepatic CYP450 N-hydroxylation B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D F DNA Adduct Formation C->F E Methemoglobinemia (Hypoxia / Cyanosis) D->E

Mechanistic Pathway of Primary Aromatic Amine Toxicity and Mutagenesis

Spill & Exposure Response Protocol:

  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will drastically accelerate the lipid-soluble absorption of the aromatic amine[6]. Seek medical evaluation for methemoglobinemia.

  • Powder Spill: Do not sweep dry powder. Cover the spill with damp absorbent pads or vermiculite to suppress dust generation[1][7]. Carefully scoop the absorbed material using non-sparking tools into a hazardous waste container.

Decontamination & Disposal Plan

Aromatic amines are highly toxic to aquatic life and persist in the environment; they must never be disposed of down the drain[1][3].

Step-by-Step Decontamination:

  • Tool Cleaning: Spatulas, tweezers, and glassware that contacted the pure compound should be rinsed first with a dilute acidic solution (e.g., 0.1 M HCl). Causality: The acid protonates the primary amine, converting the lipid-soluble free base into a highly water-soluble ammonium salt, which is much easier to wash away safely.

  • Secondary Wash: Follow the acid wash with a standard solvent rinse (e.g., methanol) and finally distilled water.

  • Waste Segregation: Collect all liquid washings in a dedicated High-Density Polyethylene (HDPE) container labeled "Toxic - Primary Aromatic Amine Waste".

  • Incompatibility Warning: Ensure the waste container contains NO strong oxidizing agents (e.g., nitric acid, peroxides). Amines react violently and exothermically with powerful oxidizers, posing a severe explosion risk[4].

  • Solid Waste: All gloves, weigh boats, and absorbent pads must be double-bagged in heavy-duty plastic and incinerated by a certified hazardous waste contractor[7].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at:[Link]

  • Guide to Safety in Chemical Laboratories - DISAT Department of Applied Science and Technology. Available at:[Link]

  • INSTITUTE-Laboratory-Safety-Guide - University of the Philippines Diliman. Available at:[Link]

  • Polymers with known genotoxic aromatic amine and isocyanate constituents - Industrial Chemicals. Available at:[Link]

  • Aromatic Amines → Term - Pollution - Sustainability Directory. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.